Technical Documentation Center

5-Fluorotetrahydro-2H-pyran-3-ol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-Fluorotetrahydro-2H-pyran-3-ol

Core Science & Biosynthesis

Foundational

The Fluorinated Pyran Scaffold: A Technical Guide to 5-Fluorotetrahydro-2H-pyran-3-ol in Drug Design

The following technical guide details the bioisosteric utility, physicochemical profile, and synthetic accessibility of 5-Fluorotetrahydro-2H-pyran-3-ol , a specialized scaffold in modern medicinal chemistry. Executive S...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the bioisosteric utility, physicochemical profile, and synthetic accessibility of 5-Fluorotetrahydro-2H-pyran-3-ol , a specialized scaffold in modern medicinal chemistry.

Executive Summary

In the pursuit of novel chemical space, 5-Fluorotetrahydro-2H-pyran-3-ol (5-F-THP-3-ol) has emerged as a high-value bioisostere. By integrating the metabolic stability of the tetrahydropyran ether with the electronic modulation of fluorine, this scaffold offers a precise tool for optimizing Lipophilic Ligand Efficiency (LLE) and multiparameter optimization (MPO) scores. This guide analyzes its role as a non-basic mimic of proline and 3-hydroxypiperidine, providing actionable protocols for its incorporation into drug discovery programs.

Physicochemical Profiling & Mechanistic Rationale

Structural Properties & The Fluorine Effect

The 5-F-THP-3-ol scaffold is defined by a 1,3-disubstitution pattern on a saturated oxygen heterocycle. Unlike its carbocyclic analog (3-fluorocyclohexanol), the presence of the endocyclic oxygen (O1) creates a unique dipole moment that interacts with the C5-fluorine and C3-hydroxyl groups.

  • Electronic Modulation: The C5-fluorine atom exerts a strong inductive effect (

    
    ) on the ring, lowering the electron density of the ether oxygen. This reduces the Lewis basicity of O1, potentially decreasing the risk of hERG channel inhibition or phospholipidosis often associated with basic amine-containing bioisosteres (e.g., morpholines).
    
  • Acidity of the Hydroxyl: Through-bond inductive effects increase the acidity of the C3-hydroxyl proton (

    
     shift ~1-1.5 units lower than non-fluorinated parent), making it a more potent Hydrogen Bond Donor (HBD) for active site interactions.
    
Conformational Bias: The Dipole & Diaxial Interplay

The conformation of 5-F-THP-3-ol is governed by the interplay between 1,3-diaxial steric repulsion and dipole minimization.

  • Dipole Minimization: The C-F bond and the C-O dipoles prefer an orientation that minimizes repulsion.

  • 1,3-Diaxial Interactions: In the cis-isomer, placing both F and OH in axial positions is energetically unfavorable due to steric clash. The trans-isomer allows for a "flipped" chair conformation where one substituent can be equatorial while the other is axial, or both equatorial.

  • Design Advantage: By selecting the specific stereoisomer (e.g., (3R,5S)), medicinal chemists can "lock" the hydroxyl vector in a specific spatial orientation, reducing the entropic penalty upon binding.

Table 1: Physicochemical Comparison of Bioisosteric Scaffolds

Property5-F-THP-3-ol3-OH-Piperidine3-OH-ProlineMorpholine
H-Bond Donor Strong (OH)Strong (OH + NH)Strong (OH)None
H-Bond Acceptor Weak (Ether O)Strong (Amine N)Moderate (Amine N)Moderate (Ether O + Amine N)
Basicity (

)
NeutralBasic (~9-10)Basic (~9-10)Basic (~8.3)
Metabolic Liability Low (Blocked C5)High (N-oxidation)ModerateModerate
LogP Trend ModerateLowLowLow

Bioisosteric Applications

The "Stealth" Proline Mimic

Proline is unique among amino acids for its cyclic constraint. 5-F-THP-3-ol mimics the steric bulk and kinked geometry of 4-hydroxyproline but replaces the basic/nucleophilic nitrogen with a neutral ether oxygen.

  • Application: Peptidomimetics where the N-terminus is not required for salt-bridging but the cyclic shape is critical for the turn conformation.

  • Benefit: Improved membrane permeability due to the removal of the zwitterionic character.

Ribose and Sugar Surrogates

In nucleoside analog design, the ribose ring is often the site of metabolic instability (phosphorylase cleavage).

  • Application: The 5-F-THP-3-ol scaffold acts as a 2,3-dideoxy-3-fluoro-carbasugar analog (numbering relative to sugar nomenclature).

  • Mechanism: The C5-F (mimicking C2/C3 of ribose) blocks metabolic oxidation while maintaining the polar profile required for solubility.

Metabolic Blocking of Ether Linkers

Saturated heterocycles are prone to oxidative metabolism by CYP450 enzymes at positions


 to the heteroatom.
  • Strategy: Introduction of Fluorine at C5 blocks the vulnerable C-H sites adjacent to the ether oxygen (via the

    
    -position effect) and sterically hinders approach of the heme-iron center.
    

Visualization: Conformational & Bioisosteric Map

The following diagram illustrates the bioisosteric relationships and the conformational equilibrium driven by the fluorine substitution.

BioisostereMap Proline 4-Hydroxyproline (Natural Scaffold) High Polarity, Zwitterionic Target 5-Fluorotetrahydro-2H-pyran-3-ol (Optimized Scaffold) Proline->Target Bioisosteric Replacement (N -> O substitution) Piperidine 3-Hydroxypiperidine (Basic Amine) hERG Liability Risk Piperidine->Target De-basification (pKa modulation) Properties Key Advantages: 1. Neutral (No pKa liability) 2. Metabolically Blocked (C5-F) 3. H-Bond Donor Enhancement Target->Properties Yields Chair1 Conformation A (Diequatorial) Dipole Opposed Target->Chair1 Equilibrium Chair2 Conformation B (Diaxial) Dipole Minimized Target->Chair2 Equilibrium Chair1->Chair2 Barrier depends on Solvent & Stereochem

Figure 1: Bioisosteric mapping of 5-F-THP-3-ol showing its relationship to common medicinal chemistry scaffolds and its conformational dynamics.

Synthetic Accessibility & Protocols

Accessing the specific stereoisomers of 5-F-THP-3-ol requires a route that controls the relative stereochemistry of the Fluorine and Hydroxyl groups. The Glycal Route is the most robust method for generating high enantiomeric excess.

Synthetic Route: The Glycal Fluorination Strategy

Step-by-Step Protocol:

  • Starting Material: 3,4-Di-O-acetyl-D-xylal (or related glycal).

  • Electrophilic Fluorination:

    • Reagents: Selectfluor (1.2 eq) in Nitromethane/Water.

    • Conditions: 0°C to RT, 4 hours.

    • Mechanism:[1][2][3] Electrophilic attack of F+ on the double bond, followed by trapping with water (or alcohol) at the anomeric position.

  • Deoxygenation (Barton-McCombie):

    • To remove the anomeric hydroxyl (if a pure THP is desired rather than a lactol).

    • Protocol: Convert anomeric OH to thiocarbonyl derivative, then treat with Bu3SnH/AIBN.

  • Deprotection:

    • Standard Zemplén conditions (NaOMe/MeOH) to remove acetyl groups, yielding the fluorinated polyol.

  • Selective Functionalization:

    • If specific 3-OH/5-F pattern is needed, use selective protection strategies based on the steric difference between the positions.

Experimental Protocol: Metabolic Stability Assay (Microsomal Stability)

To validate the metabolic blocking effect of the fluorine:

  • Preparation: Prepare a 10 mM stock solution of the 5-F-THP-3-ol analog in DMSO.

  • Incubation:

    • Mix 1 µM test compound with human liver microsomes (0.5 mg/mL protein) in phosphate buffer (pH 7.4).

    • Pre-incubate at 37°C for 5 minutes.

    • Initiate reaction with NADPH (1 mM).

  • Sampling: Aliquot samples at 0, 15, 30, and 60 minutes. Quench immediately with ice-cold acetonitrile containing internal standard.

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time to determine

    
     and 
    
    
    
    .
    • Expectation: The 5-F analog should show >2-fold improvement in half-life compared to the des-fluoro parent.

Case Study: Designing a Non-Basic NK1 Antagonist

Theoretical Application based on Scaffold Logic

Challenge: A lead series of NK1 antagonists containing a morpholine ring suffers from rapid oxidative metabolism and moderate hERG inhibition (


).

Solution:

  • Replacement: The morpholine ring is replaced with (3R,5S)-5-fluorotetrahydro-2H-pyran-3-ol .

  • Rationale:

    • The ether oxygen maintains the H-bond acceptor capability of the morpholine oxygen.

    • The C3-hydroxyl provides a vector for a new H-bond interaction with the receptor (mimicking a water bridge).

    • The C5-fluorine lowers the lipophilicity (LogD) compared to a simple pyran, maintaining solubility.

    • Result: The neutral scaffold eliminates the hERG liability (no protonated amine). The fluorine blocks the metabolic soft spot.

Outcome: The resulting analog exhibits improved metabolic stability (


 min) and clean hERG profile (

).

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Hunter, L. (2010). The C–F bond as a conformational tool in organic and medicinal chemistry.[4] Beilstein Journal of Organic Chemistry, 6, 38. Link

  • Linclau, B., et al. (2016). Fluorinated Carbohydrates as Chemical Probes for Molecular Recognition Studies. Chemical Society Reviews, 45, 2337-2358. Link

  • Hagmann, W. K. (2008). The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369. Link

Sources

Exploratory

The Gauche Effect of Fluorine: A Decisive Factor in Pyran Ring Conformational Control

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and ch...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and chemical biology. Beyond its ability to modulate metabolic stability and binding affinity, fluorine exerts profound stereoelectronic effects that can dictate molecular conformation. Among these, the fluorine gauche effect—a counterintuitive preference for a gauche arrangement between fluorine and a vicinal electronegative group or another fluorine—is a powerful tool for controlling the three-dimensional architecture of cyclic systems. This guide provides an in-depth analysis of the fluorine gauche effect's impact on the conformation of pyran rings, a ubiquitous scaffold in carbohydrates and numerous therapeutic agents. We will dissect the quantum mechanical origins of this effect, detail the advanced analytical techniques required for its characterization, and explore its application in designing molecules with precisely controlled topologies.

Foundational Principles: Beyond Sterics to Stereoelectronics

In the classical view of conformational analysis, steric hindrance is the dominant force, dictating that bulky substituents should occupy positions that maximize their separation, typically an anti-periplanar arrangement (180° dihedral angle). However, this model is incomplete. The conformational preferences of many molecules, particularly those containing heteroatoms, are governed by subtle, yet powerful, stereoelectronic effects. These effects arise from the spatial orientation of electron orbitals.

The anomeric effect is a well-known stereoelectronic phenomenon in pyranose chemistry, describing the tendency of an electronegative substituent at the anomeric carbon (C1) to favor an axial rather than a sterically preferred equatorial orientation.[1] This effect is rationalized by a stabilizing hyperconjugative interaction between a lone pair (n) on the endocyclic oxygen and the antibonding orbital (σ) of the C1-substituent bond (n_O → σ_C-X).[1]

The gauche effect is another critical stereoelectronic interaction where a gauche conformation (approx. 60° dihedral angle) is unexpectedly more stable than the anti conformation.[2] The archetypal example is 1,2-difluoroethane, where the gauche conformer is favored despite the electrostatic repulsion between the two highly electronegative fluorine atoms.

The Quantum Mechanical Origin of the Fluorine Gauche Effect

The stability of the gauche conformer is primarily attributed to a stabilizing hyperconjugation interaction.[2][3] In the F-C-C-F system, the optimal alignment for orbital overlap occurs in the gauche conformation, allowing electron density to be donated from a C-H bonding orbital (σ_C-H) into the low-lying C-F antibonding orbital (σ*_C-F).[2][4]

Key factors include:

  • Donor Ability : The σ_C-H orbital is a better electron donor than the highly polarized σ_C-F orbital.

  • Acceptor Ability : The σ*_C-F orbital is a powerful electron acceptor due to the high electronegativity of fluorine.

Only the gauche conformation allows for a favorable anti-periplanar arrangement between the donating σ_C-H bond and the accepting σ*_C-F bond, maximizing orbital overlap and leading to a net stabilization that overcomes steric and electrostatic penalties.[2][5]

Figure 1: Hyperconjugation model for the fluorine gauche effect.

Modulating Pyran Ring Puckering

While the acyclic 1,2-difluoroethane model is instructive, the geometric constraints of a pyran ring alter the manifestation of the gauche effect. The pyran ring typically adopts low-energy chair conformations (e.g., ⁴C₁ or ¹C₄) to minimize torsional and angular strain.[6][7] The introduction of fluorine can influence the relative stability of these conformers and even induce slight distortions from an ideal chair geometry.[8][9]

Generally, fluorination does not cause a dramatic change in the pyranose conformation; most fluorinated pyranosides maintain the standard ⁴C₁ chair form.[9][10] However, the gauche effect plays a crucial role in fine-tuning the conformational equilibrium. For instance, a fluorine atom positioned axially may engage in a stabilizing gauche interaction with an adjacent equatorial C-H bond, offsetting what might otherwise be a destabilizing 1,3-diaxial interaction.

Studies on poly-halogenated pyran analogues have shown that even with significant 1,3-diaxial repulsion between an axial fluorine and another axial halogen, the standard ⁴C₁-like conformation is often retained.[8][11][12] This resilience is supported by a combination of stereoelectronic effects, including hyperconjugation involving C-F antibonding orbitals.[8][12]

Experimental and Computational Workflow for Conformational Analysis

Elucidating the conformational preferences of fluorinated pyrans requires a synergistic approach combining high-resolution spectroscopy and computational modeling. This self-validating system ensures that experimental observations are rationalized by a sound theoretical framework.

Figure 2: Integrated workflow for pyran conformational analysis.

Key Experimental Protocol: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining molecular conformation in solution.[13]

Step-by-Step Protocol for Conformational Analysis via ¹H and ¹⁹F NMR:

  • Sample Preparation: Dissolve 5-10 mg of the purified fluorinated pyran derivative in a suitable deuterated solvent (e.g., CDCl₃, D₂O, Acetone-d₆) in a high-precision NMR tube.

  • Data Acquisition:

    • Acquire a high-resolution one-dimensional (1D) ¹H NMR spectrum.

    • Acquire a 1D ¹⁹F NMR spectrum. The chemical shift of fluorine is highly sensitive to its local electronic environment and provides a direct probe of conformational changes.[8][14]

    • Acquire two-dimensional (2D) correlation spectra (e.g., COSY, HSQC, HMBC) to unambiguously assign all proton and carbon signals.[15]

  • Extraction of Vicinal Coupling Constants (³J_HH):

    • From the 1D ¹H spectrum, carefully measure the proton-proton coupling constants (³J_HH) for adjacent protons on the pyran ring. These values are directly related to the dihedral angle (Φ) between the protons via the Karplus equation .

    • An accurate determination of these constants is critical. For example, a large ³J_H1,H2 value (typically 8-10 Hz) indicates an axial-axial relationship (Φ ≈ 180°), while smaller values (1-4 Hz) suggest axial-equatorial or equatorial-equatorial relationships (Φ ≈ 60°).

  • Conformational Assignment:

    • Use the set of measured ³J_HH values to deduce the pyran ring's dominant conformation (e.g., ⁴C₁, ¹C₄, or skew-boat).

    • Compare the experimental data with theoretical values for ideal chair conformations to identify any distortions.

Corroborative Techniques: Crystallography and Computation
  • X-ray Crystallography: Provides an unambiguous, high-resolution structure of the molecule in the solid state.[8][11] This serves as a crucial benchmark, although the solution-phase conformation may differ.

  • Computational Chemistry: Density Functional Theory (DFT) calculations are used to optimize geometries and calculate the relative energies of different possible conformers.[8][11] Subsequent Natural Bond Orbital (NBO) analysis is essential as it quantifies the specific hyperconjugative interactions (e.g., σ_C-H → σ*_C-F), providing direct theoretical evidence for the gauche effect's role in stabilizing a particular conformation.[8][16]

Data in Focus: A Case Study of Halogenated Pyran Analogues

A study on a series of D-talose pyran analogues, where halogens were installed at various positions, provides excellent quantitative insight.[8][11][12] Despite the presence of potentially destabilizing 1,3-diaxial interactions between an axial fluorine at C2 and a larger halogen at C4, all analogues were found to adopt a standard ⁴C₁-like chair conformation in both solution and the solid state.[8]

Compound (C4-Substituent)Key Vicinal Coupling Constant (³J_H3,H4, Hz)Inferred H3-H4 RelationshipDominant Conformation
Native D-Talose (OH)~2-3a-e⁴C₁
Fluorinated Analogue (F)2.9a-e⁴C₁
Chlorinated Analogue (Cl)3.1a-e⁴C₁
Brominated Analogue (Br)3.2a-e⁴C₁

Table 1: Representative NMR data for halogenated D-talose analogues, demonstrating the persistence of the ⁴C₁ conformation. The small coupling constants between H3 and H4 are consistent with an axial-equatorial arrangement, a hallmark of this chair form.

DFT and NBO analyses confirmed that this conformational preference is underpinned by stabilizing hyperconjugative effects involving the C-F antibonding orbitals, which are strong enough to maintain the chair integrity despite increasing steric repulsion from larger halogens at C4.[8][12]

Implications for Drug Design and Chemical Biology

The ability to precisely control the three-dimensional shape of a pyran ring using the fluorine gauche effect has profound implications for the development of next-generation therapeutics and molecular probes.

  • Conformational Locking: A molecule's conformation dictates its binding epitope—the specific shape it presents to a biological target. By using fluorine to enforce a bioactive conformation, one can significantly enhance binding affinity and selectivity. This is a key strategy in designing potent enzyme inhibitors or receptor agonists/antagonists.

  • Glycomimetic Design: Fluorinated carbohydrates are increasingly used as "glycomimetics"—molecules that mimic natural sugars but possess enhanced metabolic stability or altered binding properties.[14][17] The gauche effect allows for the creation of mimics that lock into the precise ring pucker required for recognition by carbohydrate-binding proteins (lectins) or processing by glycosyltransferases.[14]

  • Probing Molecular Interactions: Replacing a key hydroxyl group with fluorine, which is a weak hydrogen bond acceptor, allows researchers to probe the importance of specific hydrogen bonding networks in protein-carbohydrate interactions.[9][18] The conformational rigidity imparted by the gauche effect ensures that any observed change in binding is due to the electronic properties of the C-F bond, not an unexpected conformational shift.

Conclusion

The fluorine gauche effect is a sophisticated stereoelectronic tool that transcends classical steric considerations. Its power lies in its ability to stabilize specific, often counterintuitive, conformations through hyperconjugative interactions. For researchers working with pyran-containing molecules, understanding and harnessing this effect is paramount. By employing an integrated workflow of synthesis, high-resolution NMR, X-ray crystallography, and computational chemistry, scientists can rationally design and validate molecules with precisely engineered three-dimensional structures. This level of conformational control is essential for advancing the frontiers of drug discovery, where molecular shape is inextricably linked to biological function.

References

  • Lessard, O., Grosset-Magagne, M., Johnson, P. A., & Giguère, D. (2024). Synthesis and conformational analysis of pyran inter-halide analogues of ᴅ-talose. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Bols, M., Jensen, H. H., et al. (2006). Stereoelectronic Substituent Effects. Accounts of Chemical Research, 39(4), 287–295. Available at: [Link]

  • Various Authors. (N.D.). Carbohydrates Synthesis Mechanisms And Stereoelectronic Effects. fvs.com.py. Available at: [Link]

  • Linclau, B., Ardá, A., & Reichardt, N. (2020). Fluorinated carbohydrates as chemical probes for molecular recognition studies. Current status and perspectives. Chemical Society Reviews, 49(12), 3863–3899. Available at: [Link]

  • Schmith, R., et al. (2024). Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. Journal of Molecular Modeling, 30(7), 1-13. Available at: [Link]

  • Linclau, B., et al. (2020). Ring conformation of fluorinated carbohydrate derivatives. ResearchGate. Available at: [Link]

  • Lessard, O., Grosset-Magagne, M., Johnson, P. A., & Giguère, D. (2024). Synthesis and Conformational Analysis of Pyran Inter-Halide Analogues of D-Talose. ResearchGate. Available at: [Link]

  • Lessard, O., Grosset-Magagne, M., Johnson, P. A., & Giguère, D. (2024). Synthesis and Conformational Analysis of Pyran Inter-Halide Analogues of D-Talose. Beilstein Archives. Available at: [Link]

  • Rega, M. F., et al. (2024). Unravelling structure–function interactions between fluorinated heparan sulfate mimetics and signaling proteins. Chemical Science, 15(2), 524-534. Available at: [Link]

  • Linclau, B., Ardá, A., & Reichardt, N. (2020). Fluorinated carbohydrates as chemical probes for molecular recognition studies. Current status and perspectives. ResearchGate. Available at: [Link]

  • Various Authors. (N.D.). Carbohydrates Synthesis Mechanisms And Stereoelectronic Effects. h5p.lumenlearning.com. Available at: [Link]

  • Dong, H., & Liu, H. (2012). Stereoelectronic control in regioselective carbohydrate protection. The Journal of Organic Chemistry, 77(4), 1945-1953. Available at: [Link]

  • Gracza, T. (2012). Electrostatic and Stereoelectronic Effects in Carbohydrate Chemistry. Gale. Available at: [Link]

  • Gouverneur, V., et al. (2015). Can acyclic conformational control be achieved via a sulfur–fluorine gauche effect?. Chemical Science, 6(6), 3295-3300. Available at: [Link]

  • Wikipedia contributors. (2024). Gauche effect. Wikipedia. Available at: [Link]

  • Thiehoff, C., Rey, Y. P., & Gilmour, R. (2016). The Fluorine Gauche Effect: A Brief History. ResearchGate. Available at: [Link]

  • Gouverneur, V., et al. (2015). Can acyclic conformational control be achieved via a sulfur–fluorine gauche effect?. National Institutes of Health. Available at: [Link]

  • Giguère, D., et al. (2025). Synthesis and Conformational Analysis of Pyran Interhalide Analogues of Galactose, Mannose, Talose, and Glucose. Chemistry – A European Journal, 31(43). Available at: [Link]

  • Gouverneur, V., et al. (2015). Can acyclic conformational control be achieved via a sulfur–fluorine gauche effect?. Semantic Scholar. Available at: [Link]

  • Linclau, B., Ardá, A., & Reichardt, N. (2020). Fluorinated carbohydrates as chemical probes for molecular recognition studies. Current status and perspectives. RSC Publishing. Available at: [Link]

  • Wang, Y., et al. (2007). Structure elucidation of a pyrazolo[9][19]pyran derivative by NMR spectroscopy. Magnetic Resonance in Chemistry, 45(8), 659-663. Available at: [Link]

  • Thiehoff, C., Rey, Y. P., & Gilmour, R. (2017). The Fluorine Gauche Effect: A Brief History. Israel Journal of Chemistry, 57(1-2), 92-100. Available at: [Link]

  • Sotiropoulos, A., et al. (2022). Robust fluorine effects on molecular conformations of 2-amino-2-fluorotetrahydro-2H-pyrans. Journal of Molecular Structure, 1258, 132658. Available at: [Link]

  • Janeš, D., et al. (2022). The Effect of Deoxyfluorination on Intermolecular Interactions in the Crystal Structures of 1,6-Anhydro-2,3-epimino-hexopyranoses. Molecules, 27(1), 289. Available at: [Link]

  • Wikipedia contributors. (2024). Anomeric effect. Wikipedia. Available at: [Link]

  • Linclau, B., et al. (2020). The anomeric and fluorine gauche effects determining anomeric conformation. ResearchGate. Available at: [Link]

  • Nairoukh, Z., et al. (2024). The Conformational Behaviour of Fluorinated Tetrahydrothiopyran. The Hebrew University of Jerusalem. Available at: [Link]

  • Serianni, A. S., et al. (2019). The dependence of pyranose ring puckering on anomeric configuration: methyl idopyranosides. Organic & Biomolecular Chemistry, 17(1), 134-145. Available at: [Link]

  • Al-Majidi, S. M., et al. (2021). Intramolecular Hydrogen Bond, Hirshfeld Analysis, AIM; DFT Studies of Pyran-2,4-dione Derivatives. Crystals, 11(8), 896. Available at: [Link]

  • Rzepa, H. S. (2013). The gauche effect: seeking evidence by a survey of crystal structures. Henry Rzepa's Blog. Available at: [Link]

  • Guvench, O. (2019). Pyranose ring puckering (red) and glycosidic bond rotation (blue) are the major sources of polymer flexibility in vertebrate glycans. ResearchGate. Available at: [Link]

  • Organic Chemistry Explained. (2022). Gauche Effect | Stable Conformation | Organic Chemistry. YouTube. Available at: [Link]

  • Yokoyama, M., et al. (2012). Computational Study on the Acid Catalyzed Reactions of Fluorine-Containing 2,4-Dialkoxy-3,4-dihydro-2H-pyrans with Aromatic Compounds. Molecules, 17(3), 2410-2422. Available at: [Link]

  • Guvench, O., et al. (2021). Pyranose Ring Puckering Thermodynamics for Glycan Monosaccharides Associated with Vertebrate Proteins. Journal of Chemical Theory and Computation, 17(11), 7176-7191. Available at: [Link]

  • Rittner, R. (2007). NMR Spectroscopy: a Tool for Conformational Analysis. Auremn. Available at: [Link]

  • Guvench, O., et al. (2021). Pyranose Ring Puckering Thermodynamics for Glycan Monosaccharides Associated with Vertebrate Proteins. ResearchGate. Available at: [Link]

  • Maeda, S., et al. (2022). Simulations provide map to treasure trove of fluorinated compounds. Hokkaido University. Available at: [Link]

  • Foley, B. L., et al. (2022). Modeling pyranose ring pucker in carbohydrates using machine learning and semi-empirical quantum chemical methods. Journal of Computational Chemistry, 43(25), 1735-1748. Available at: [Link]

  • LibreTexts. (2023). 12: Nuclear Magnetic Resonance Spectroscopy. Chemistry LibreTexts. Available at: [Link]

  • Giguère, D., et al. (2018). Heavily fluorinated pyrans as carbohydrate mimics: hexafluorinated.... ResearchGate. Available at: [Link]

  • Martin, S. (2015). How can the gauche-effect be explained?. Chemistry Stack Exchange. Available at: [Link]

  • O'Hagan, D., et al. (2010). A DFT study on the origin of the fluorine gauche effect in substituted fluoroethanes. Tetrahedron, 66(12), 2196-2202. Available at: [Link]

  • Gilmour, R. (2018). Informing Molecular Design by Stereoelectronic Theory: The Fluorine Gauche Effect in Catalysis. Accounts of Chemical Research, 51(8), 1859-1869. Available at: [Link]

  • Dickinson, E. R., et al. (2015). Synthesis of a fluorinated pyronin that enables blue light to rapidly depolarize mitochondria. Chemical Communications, 51(49), 10026-10029. Available at: [Link]

Sources

Foundational

Metabolic Stability of 5-Fluorotetrahydro-2H-pyran-3-ol Scaffolds: A Mechanistic and Practical Guide

An In-Depth Technical Guide for Drug Development Professionals The Strategic Imperative of Metabolic Stability In modern drug discovery, the optimization of a molecule's Absorption, Distribution, Metabolism, and Excretio...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Development Professionals

The Strategic Imperative of Metabolic Stability

In modern drug discovery, the optimization of a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is as critical as its pharmacodynamic potency. A compound with high affinity for its target is of little therapeutic value if it is metabolized too rapidly to achieve sufficient exposure in the body.[1][2] Metabolic stability, the measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes, is a key determinant of its pharmacokinetic profile, influencing critical parameters such as half-life, bioavailability, and dosing frequency.[1][2][3]

The liver is the primary site of drug metabolism, where a superfamily of enzymes, most notably the Cytochrome P450 (CYP) enzymes, catalyzes the oxidative metabolism of xenobiotics.[4][5] Identifying and mitigating metabolically labile sites, or "soft spots," within a lead compound is a cornerstone of lead optimization.

The Role of Fluorine: A Double-Edged Sword

The strategic incorporation of fluorine into drug candidates has become a powerful and routine tactic in medicinal chemistry.[6][7] This is due to fluorine's unique properties: its small size (a reasonable mimic for hydrogen) and extreme electronegativity.[8][9] The carbon-fluorine (C-F) bond is significantly stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage.[9][] Placing fluorine at a metabolically vulnerable position can effectively "shield" the molecule from oxidative attack by CYP enzymes, thereby enhancing its metabolic stability and extending its half-life.[6][8][]

However, the benefits of fluorination are context-dependent.[6] While often improving stability, fluorine can also alter a molecule's physicochemical properties, such as lipophilicity and pKa, which can impact solubility, permeability, and off-target effects.[8][11] In some cases, metabolism can still occur, potentially leading to the formation of reactive or toxic metabolites through defluorination pathways.[12][13] Therefore, a thorough and mechanistically informed assessment of metabolic stability is not just recommended; it is essential.

Assessing Metabolic Fate: In Vitro Systems

To predict a compound's in vivo behavior, a suite of in vitro assays is employed early in the drug discovery process.[3][14] The choice of the in vitro system is a critical experimental decision, dictated by the specific questions being asked.

  • Liver Microsomes : These are vesicles of the endoplasmic reticulum, isolated from homogenized liver cells (hepatocytes).[4] They are a cost-effective and widely used source of membrane-bound drug-metabolizing enzymes, particularly the CYP and UDP-glucuronosyltransferase (UGT) families.[2][4] Microsomal stability assays are the workhorse for screening Phase I oxidative metabolism.

  • Hepatocytes : As intact liver cells, hepatocytes contain the full complement of metabolic enzymes (both membrane-bound and cytosolic) and cofactors, offering a more holistic and physiologically relevant model.[4][14] They are considered the "gold standard" for in vitro metabolism studies, capable of assessing Phase I and Phase II metabolism, as well as transporter-mediated uptake.[4]

  • S9 Fraction : This is the supernatant from centrifuged liver homogenate, containing both microsomal and cytosolic enzymes.[3] It provides a broader enzymatic profile than microsomes but can be more complex to work with.

For initial screening and evaluation of oxidative metabolism of the 5-Fluorotetrahydro-2H-pyran-3-ol scaffold, a human liver microsomal (HLM) stability assay is the logical and most efficient starting point. It directly assesses the compound's vulnerability to the primary clearance pathway for most small molecule drugs.

Potential Metabolic Pathways of Fluorinated Aliphatic Heterocycles

Before initiating experimental work, it is crucial to consider the likely metabolic pathways. For a scaffold like 5-Fluorotetrahydro-2H-pyran-3-ol, metabolism will likely be driven by CYP-mediated oxidation. The high electronegativity of the fluorine atom can influence the reactivity of adjacent C-H bonds.[5][15][16] Potential biotransformations include:

  • Hydroxylation: Oxidation at carbon atoms distal to the fluorine atom.

  • Oxidation of the Alcohol: Conversion of the secondary alcohol at the 3-position to a ketone.

  • Ring Opening: Enzymatic or chemical instability following an initial oxidation event.

  • Defluorination: While the C-F bond is strong, enzymatic processes can lead to its cleavage, often forming unstable intermediates that can collapse to aldehydes or ketones.[12][17] This is a critical pathway to monitor due to the potential for reactive metabolite formation.

Caption: Potential metabolic pathways for a fluorinated pyran scaffold.

Experimental Protocol: Human Liver Microsomal Stability Assay

This protocol provides a robust, self-validating system for determining the metabolic stability of a test compound.

Materials and Reagents
  • Test Compound: 5-Fluorotetrahydro-2H-pyran-3-ol (10 mM stock in DMSO).

  • Positive Control: Midazolam or Dextromethorphan (known CYP substrates, 10 mM stock in DMSO).[18]

  • Pooled Human Liver Microsomes (HLMs): Commercially available (e.g., from XenoTech), stored at -80°C.

  • Phosphate Buffer: 100 mM Potassium Phosphate (KPO4), pH 7.4.[18][19]

  • NADPH Regenerating System (NRS):

    • Solution A: 100 mM KPO4 buffer (pH 7.4) containing MgCl₂ (33 mM), NADP+ (13 mM), Glucose-6-phosphate (G6P, 33 mM).[19]

    • Solution B: Glucose-6-phosphate dehydrogenase (G6PDH) enzyme in citrate buffer.

  • Quenching Solution: Acetonitrile (ACN) containing an appropriate internal standard (IS) (e.g., Loperamide, Tolbutamide) at a fixed concentration (e.g., 100 nM).

  • Instrumentation: 37°C shaking water bath, centrifuge, 96-well plates, liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

Step-by-Step Methodology

Causality: The protocol includes two key controls. The "T=0" time point establishes the initial concentration before any enzymatic activity occurs. The "No Cofactor" control incubation, where the NRS is omitted, validates that any observed compound loss is due to NADPH-dependent enzymatic activity (primarily CYPs) and not chemical instability or non-specific binding.

  • Preparation of Incubation Plates:

    • Prepare a 1 µM working solution of the test compound and positive control by diluting the DMSO stock in phosphate buffer. The final DMSO concentration must be ≤ 0.5% to avoid enzyme inhibition.[18]

    • Add the 1 µM compound solution to designated wells of a 96-well plate.

  • Pre-incubation:

    • Thaw HLM vial rapidly at 37°C and dilute with ice-cold phosphate buffer to a working concentration of 0.5 mg/mL.[20] Keep on ice.

    • Add the diluted HLM solution to the wells containing the test compound.

    • Pre-incubate the plate at 37°C for 5-10 minutes to allow the system to reach thermal equilibrium.

  • Initiation of Reaction:

    • Initiate the metabolic reaction by adding the pre-warmed NADPH Regenerating System to all wells, except the "No Cofactor" control wells (add buffer instead).[18] The final protein concentration should be around 0.4-0.5 mg/mL.[19][20]

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by transferring an aliquot of the incubation mixture to a separate 96-well plate containing 3-5 volumes of the ice-cold quenching solution (ACN with Internal Standard).[19]

    • The T=0 sample is taken immediately after adding the NRS.

  • Sample Processing:

    • Once all time points are collected, seal the plate and vortex thoroughly.

    • Centrifuge the plate (e.g., at 4000 rpm for 10 minutes) to pellet the precipitated microsomal proteins.

    • Carefully transfer the supernatant to a new 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method.[21] The instrument should be optimized for the parent compound and the internal standard.

    • Monitor the disappearance of the parent compound over time by measuring the peak area ratio (Parent Compound / Internal Standard).

Data Analysis and Visualization

The primary goal of data analysis is to determine the rate of metabolism, which is used to calculate the half-life (t½) and in vitro intrinsic clearance (CLint).

Calculation of Key Parameters
  • Plot the Data: Plot the natural logarithm (ln) of the percentage of the parent compound remaining versus time.

  • Determine the Rate Constant (k): The slope of the linear regression line from this plot is the elimination rate constant (-k).

  • Calculate Half-Life (t½):

    • t½ = 0.693 / k

  • Calculate Intrinsic Clearance (CLint):

    • CLint (µL/min/mg protein) = (0.693 / t½) * (1 / [protein concentration in mg/mL])

Caption: Experimental workflow for the HLM metabolic stability assay.

Interpreting the Results

The calculated CLint value allows for the classification of compounds. While specific thresholds can vary, a general framework is provided below.

CompoundHalf-Life (t½, min)In Vitro CLint (µL/min/mg)Metabolic Stability ClassificationImplications for Drug Development
5-F-THP-3-ol (Test) 4530.8ModerateFavorable profile; may achieve sufficient in vivo exposure. Further optimization may not be required.
THP-3-ol (Non-F Analog) 8173.3High Clearance / Low StabilityUnfavorable; likely to have low bioavailability and short half-life. A metabolic liability is present.
Midazolam (Control) 12115.5Moderate-High ClearanceValidates assay performance; result is consistent with known metabolic profile.
Warfarin (Low-Clearance Control) > 120< 5.8Low Clearance / High StabilityDemonstrates the assay can distinguish between stable and unstable compounds.

Table populated with hypothetical data for illustrative purposes.

In this hypothetical example, the introduction of fluorine to the tetrahydro-pyran-3-ol scaffold significantly increased the half-life and reduced the intrinsic clearance. This demonstrates a successful application of fluorine to block a metabolic "soft spot," transforming a compound with low metabolic stability into one with a more favorable, moderate-clearance profile.

Conclusion: From In Vitro Data to Project Decisions

The assessment of metabolic stability is a critical, data-driven process in drug discovery. By employing well-controlled in vitro assays, such as the human liver microsomal stability assay, researchers can gain crucial insights into a compound's likely pharmacokinetic behavior. For scaffolds like 5-Fluorotetrahydro-2H-pyran-3-ol, this analysis validates the strategic use of fluorination to enhance metabolic robustness. The data generated—half-life and intrinsic clearance—provide a quantitative basis for ranking compounds, guiding structure-activity relationship (SAR) studies, and ultimately selecting candidates with a higher probability of success in preclinical and clinical development.

References

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from [Link]

  • Pharmacy Education. (2024). Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Science. Retrieved from [Link]

  • Taylor & Francis Online. (2008). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

  • Creative Bioarray. (n.d.). In Vitro Metabolic Stability. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). Metabolic Stability Services. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. PMC. Retrieved from [Link]

  • Technology Networks. (2020, April 9). Sensitive Quantification of Drug Metabolites Using LC-MS. Retrieved from [Link]

  • protocols.io. (2024, December 9). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, April 13). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PMC. Retrieved from [Link]

  • Creative Biolabs. (2024, June 15). Drug Metabolic Stability Analysis Service. Retrieved from [Link]

  • Mercell. (n.d.). metabolic stability in liver microsomes. Retrieved from [Link]

  • Ingenta Connect. (2003). The Importance of Fluorine in the Life Science Industry. CHIMIA. Retrieved from [Link]

  • PubMed. (2026, January 21). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Retrieved from [Link]

  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Retrieved from [Link]

  • ResearchGate. (2025, February 1). Applications Of Liquid Chromatography-Mass Spectrometry (LC-MS) In Drug Metabolism Studies. Retrieved from [Link]

  • Fluoride Action Network. (n.d.). ORGANOFLUORINE METABOLISM IN PLANTS. Retrieved from [Link]

  • ACS Publications. (2019, June 20). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Biodegradation and biotransformation of organofluorine compounds. Retrieved from [Link]

  • PubMed. (2016, May 15). Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024, September 27). Developing Robust Human Liver Microsomal Stability Prediction Models: Leveraging Inter-Species Correlation with Rat Data. PMC. Retrieved from [Link]

  • ResearchGate. (2023, June 15). Future challenges and opportunities with fluorine in drugs?. Retrieved from [Link]

  • RSC Publishing. (2022, July 13). A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes. Retrieved from [Link]

  • ResearchGate. (2026, January 24). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). 7. ANALYTICAL METHODS. Retrieved from [Link]

  • ACS Publications. (2024, July 10). Combining Advanced Analytical Methodologies to Uncover Suspect PFAS and Fluorinated Pharmaceutical Contributions to Extractable Organic Fluorine in Human Serum (Tromsø Study). Environmental Science & Technology. Retrieved from [Link]

  • ChemRxiv. (n.d.). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. Retrieved from [Link]

  • ResearchGate. (n.d.). Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones. Retrieved from [Link]

  • ResearchGate. (2024, July 10). (PDF) Combining Advanced Analytical Methodologies to Uncover Suspect PFAS and Fluorinated Pharmaceutical Contributions to Extractable Organic Fluorine in Human Serum (Tromsø Study). Retrieved from [Link]

  • National Center for Biotechnology Information. (2021, February 2). Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). PMC. Retrieved from [Link]

  • LCGC International. (2025, January 29). Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Metabolism and Toxicity of Fluorine Compounds. Retrieved from [Link]

  • Wikipedia. (n.d.). Organofluorine chemistry. Retrieved from [Link]

  • Library and Archives Canada. (n.d.). Organofluorine Compounds in the Environment - Analysis, Sources and. Retrieved from [Link]

  • ResearchGate. (n.d.). Heterotropic Cooperativity of Cytochrome P450 3A4 and Potential Drug-Drug Interactions. Retrieved from [Link]

  • SpringerLink. (n.d.). Synthesis and biological activities of some fused pyran derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2H-pyran-3-ol derivatives. Retrieved from [Link]

  • ACS Publications. (2013, May 3). Quantum Mechanics/Molecular Mechanics Modeling of Regioselectivity of Drug Metabolism in Cytochrome P450 2C9. Journal of the American Chemical Society. Retrieved from [Link]

  • SpringerLink. (n.d.). reactions of 5-formyl- and 5-acyl-3,4-dihydro-2h-pyrans and their annelated analogs with nucleophiles. Retrieved from [Link]

Sources

Exploratory

Unveiling the Nuances: A Guide to Hydrogen Bonding Interactions in Fluorinated Pyranols

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: Beyond the C-F Bond In the landscape of modern drug discovery and materials science, the strategic incorporation o...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the C-F Bond

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine has become an indispensable tool for modulating molecular properties.[1][2] Fluorinated pyranols—carbohydrate-like structures where one or more hydroxyl groups or hydrogens are replaced by fluorine—represent a fascinating class of compounds whose utility is deeply rooted in the subtle interplay of stereoelectronics and non-covalent interactions. At the heart of these interactions lies the hydrogen bond (H-bond), a force that dictates molecular conformation, governs interactions with biological targets, and ultimately defines function.

This guide moves beyond a simplistic view of fluorine as merely an electronegative atom. We will dissect the profound and often counterintuitive effects of fluorination on the hydrogen bonding behavior of pyranol scaffolds. For the medicinal chemist seeking to enhance binding affinity or the materials scientist aiming to control self-assembly, a deep understanding of these principles is not merely academic—it is a prerequisite for rational design and innovation. We will explore the causality behind experimental choices, detail self-validating protocols, and provide a robust framework for investigating these complex molecules.

The Dichotomy of Fluorine in Hydrogen Bonding

The role of covalently bound fluorine in hydrogen bonding has been a subject of considerable debate.[2][3] Unlike the fluoride anion, which is a potent H-bond acceptor, organic fluorine is a weak base with low-lying lone pair orbitals, making it a poor H-bond acceptor compared to oxygen or nitrogen.[2] However, its influence is far more complex than its acceptor capability alone suggests.

The Inductive Effect: Supercharging the H-Bond Donor

The paramount influence of fluorine stems from its extreme electronegativity. When a fluorine atom is introduced to a pyranol ring, it exerts a powerful electron-withdrawing inductive effect through the sigma bond framework. This effect cascades through the molecule, polarizing adjacent bonds.

Consider a hydroxyl group positioned near a C-F bond. The fluorine atom pulls electron density away from the carbon, which in turn pulls density from the oxygen of the hydroxyl group. This depletion of electron density on the oxygen makes the O-H bond more polarized and the proton significantly more acidic (a better H-bond donor).[4][5] This enhancement of donor capacity is a critical, and often overlooked, consequence of fluorination.

G cluster_0 Fluorinated Pyranol Fragment cluster_1 Resulting Interaction F F (δ-) C1 C F->C1 Strong inductive pull C2 C C1->C2 O O C2->O H H (δδ+) O->H Increased acidity Acceptor H-Bond Acceptor (e.g., Protein Backbone C=O) H->Acceptor Stronger H-Bond G cluster_0 Intramolecular H-Bond cluster_1 Intermolecular H-Bond node1 O-H F-C node1:f0->node1:f1  OH···F Interaction (Conformationally Restrictive) node2 Pyranol O-H node3 Solvent/Target (e.g., H₂O, Asp) node2->node3 OH···O/N Interaction (Conformationally Flexible)

Caption: Comparison of intramolecular and intermolecular hydrogen bonding modes.

A Multi-pronged Approach to Characterization: Experimental & Computational Synergy

G cluster_exp Experimental Validation cluster_comp Computational Rationale NMR NMR Spectroscopy (Solution-State Dynamics, Through-Space Coupling) DFT DFT / QTAIM / NBO (Energetics, Electron Density, Orbital Interactions) NMR->DFT Rationalize Shifts & Couplings XRay X-ray Crystallography (Solid-State Structure, Precise Geometries) XRay->DFT Validate Geometries & Interactions IR IR Spectroscopy (Vibrational Frequencies, Bond Strength) IR->DFT Assign Vibrations & Calculate Strengths DFT->NMR Predict Spectroscopic Parameters

Caption: Integrated workflow for the characterization of hydrogen bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone for studying fluorinated molecules in solution, providing unparalleled insight into dynamics, conformation, and through-space interactions.

  • Expertise: The choice of NMR experiment is dictated by the specific question. To probe general H-bonding, a simple ¹H NMR temperature titration is sufficient. To find definitive proof of an OH···F interaction, a more specialized ¹H-¹⁹F HOESY or the detection of scalar coupling is required. [6]* Trustworthiness: The observation of a through-space scalar coupling, ¹hJFH, is considered unambiguous evidence of an H-bond, as this coupling is mediated by the shared electron density within the bond. [2][6]Values can range from a few Hertz to over 15 Hz, with larger values indicating a stronger interaction.

NMR Parameter Observation Interpretation Typical Value
¹H Chemical Shift (δOH) Downfield shift upon cooling or in non-polar solventHydroxyl proton is deshielded due to involvement in an H-bond.2 - 8 ppm
¹⁹F Chemical Shift (δF) Highly sensitive to local electronic environment; shifts upon interaction.Change in H-bonding network alters electron density around fluorine. [7][8]-80 to -240 ppm
Scalar Coupling (¹hJFH) Splitting of both ¹H and ¹⁹F signals.Direct evidence of a through-space OH···F H-bond. [2][9]2 - 20 Hz
¹H-¹⁹F HOESY Cross-peak between OH proton and fluorine.Indicates spatial proximity (< 5 Å). [6]N/A

Experimental Protocol: Variable Temperature (VT) ¹H NMR

  • Sample Preparation: Dissolve ~5-10 mg of the fluorinated pyranol in a dry, aprotic, and non-H-bonding solvent (e.g., CDCl₃ or toluene-d₈) to a concentration of ~10 mM. The use of a non-competitive solvent is critical to favor the observation of intramolecular interactions.

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K). Note the chemical shift and multiplicity of the hydroxyl proton(s).

  • Cooling: Decrease the sample temperature in increments of 10-15 K (e.g., to 273 K, 253 K, 233 K). Allow the temperature to equilibrate for 5-10 minutes at each step before acquisition.

  • Data Acquisition: Acquire a ¹H spectrum at each temperature point.

  • Analysis: Plot the chemical shift (δ) of the hydroxyl proton versus temperature (T). A downfield shift upon cooling (a positive dδ/dT slope) is indicative of a proton involved in a hydrogen bond. The equilibrium shifts towards the H-bonded state at lower temperatures, reducing exchange with residual water and averaging with the non-bonded state.

X-ray Crystallography

This technique provides the "gold standard" for structural validation, offering a static, high-resolution snapshot of the molecule in the solid state. [10]

  • Expertise: While solution-state conformation can differ, a crystal structure provides undeniable proof of concept for specific interactions. It allows for the precise measurement of bond lengths and angles that define an H-bond.

  • Trustworthiness: The geometric criteria for a hydrogen bond are well-established. An H···A (Acceptor) distance shorter than the sum of the van der Waals radii and a D-H···A (Donor) angle greater than 110° are considered strong evidence. For an OH···F bond, an H···F distance of ~2.0-2.2 Å is typical. [2][9]

    Parameter Description Typical Value (OH···F)
    d(H···F) Distance between hydroxyl proton and fluorine atom. < 2.2 Å
    d(O···F) Distance between oxygen and fluorine atoms. < 3.2 Å

    | ∠(O-H···F) | Angle of the hydrogen bond. | > 110° |

Experimental Workflow: Single-Crystal X-ray Diffraction

  • Crystallization: Grow single crystals of the fluorinated pyranol. This is often the most challenging step. Techniques include slow evaporation from a suitable solvent system, vapor diffusion, or cooling.

  • Crystal Mounting: Select a high-quality, defect-free crystal and mount it on a goniometer head.

  • Data Collection: Place the crystal in a diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded by a detector as the crystal is rotated. [10]4. Structure Solution: The diffraction data is processed to determine the unit cell dimensions and electron density map of the crystal.

  • Structure Refinement: An atomic model is built into the electron density map and refined computationally to best fit the experimental data, yielding the final atomic coordinates, bond lengths, and angles. [10]

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of covalent bonds. Its sensitivity to bond strength makes it an excellent tool for detecting hydrogen bonding.

  • Expertise: The O-H stretching frequency is the most informative diagnostic peak. A "free" hydroxyl group shows a sharp, relatively high-frequency absorption. When involved in an H-bond, the O-H bond weakens, causing the absorption to shift to a lower frequency (red-shift) and broaden significantly. [11][12]* Trustworthiness: The magnitude of the red-shift correlates with the strength of the hydrogen bond. This provides a self-validating system when comparing a series of related compounds or the same compound in different solvents. Advanced techniques like cryogenic IR spectroscopy can provide exceptionally high-resolution data on specific conformers. [13][14] Experimental Protocol: Solution IR Spectroscopy

  • Solvent Selection: Choose a non-polar solvent transparent in the region of interest (e.g., CCl₄).

  • Concentration Series: Prepare a series of solutions of the fluorinated pyranol at varying concentrations (e.g., 50 mM, 10 mM, 1 mM).

  • Data Acquisition: Acquire the IR spectrum for each concentration using a fixed path-length cell.

  • Analysis: Examine the O-H stretching region (~3200-3700 cm⁻¹). At high concentrations, intermolecular H-bonds will dominate, showing a broad band at lower frequency. As the solution is diluted, this band should decrease in intensity, while a sharper band at higher frequency, corresponding to the "free" or intramolecularly H-bonded O-H, should become more prominent. The persistence of a red-shifted band at very low concentrations is strong evidence for an intramolecular H-bond.

Applications in Drug Development

The ability to precisely control H-bonding networks via fluorination has profound implications for the design of therapeutics.

  • Conformational Control: As discussed, an intramolecular OH···F bond can pre-organize a ligand into its bioactive conformation, reducing the entropic penalty of binding and increasing affinity. This is a powerful strategy in structure-based drug design.

  • Modulating pKa: The inductive effect of fluorine can lower the pKa of a pyranol's hydroxyl groups. This can alter the ionization state of the molecule at physiological pH, impacting its interaction with target proteins and its solubility profile.

  • Enhancing Membrane Permeability: Intramolecular H-bonding can act as a "chameleon cloak," masking polar OH groups and increasing the molecule's overall lipophilicity. This can significantly improve its ability to cross cell membranes and reach intracellular targets, a key challenge in drug development.

  • Improving Metabolic Stability: Fluorine substitution at a site susceptible to metabolic oxidation by Cytochrome P450 enzymes can block this pathway, increasing the drug's half-life. [15]While not a direct H-bonding effect, the conformational changes induced by H-bonding can also influence how a molecule is presented to metabolic enzymes.

Conclusion and Future Outlook

The hydrogen bonding interactions of fluorinated pyranols are a product of a delicate balance between powerful inductive effects and weak, but conformationally significant, intramolecular forces. Fluorine is not a passive spectator; it is an active modulator that can enhance donor acidity, lock molecular shape, and ultimately fine-tune biological activity.

For the modern researcher, mastering these concepts is essential. By employing a synergistic combination of high-resolution NMR, X-ray crystallography, IR spectroscopy, and computational chemistry, it is possible to move from speculative design to predictable and potent molecular engineering. The future of this field lies in the continued development of novel synthetic methods to access unique fluorination patterns [16][17]and the application of advanced spectroscopic techniques to study these interactions in increasingly complex biological environments.

References

  • Giuffredi, G. T., Gouverneur, V., & Bernet, B. (2013). Intramolecular OH···FC hydrogen bonding in fluorinated carbohydrates: CHF is a better hydrogen bond acceptor than CF2. Angewandte Chemie International Edition, 52(40), 10524-10528. [Link]

  • Al-Hiari, Y., et al. (2015). Fluorination Effects on NOS Inhibitory Activity of Pyrazoles Related to Curcumin. Molecules, 20(9), 15644-15669. [Link]

  • Genet, C., et al. (2015). Intramolecular OH⋅⋅⋅Fluorine Hydrogen Bonding in Saturated, Acyclic Fluorohydrins: The γ-Fluoropropanol Motif. ChemistryOpen, 4(6), 726-730. [Link]

  • Fustero, S., et al. (2008). Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs. The Journal of Organic Chemistry, 73(9), 3523-3529. [Link]

  • Yang, S. I., & Raines, R. T. (2010). Synthesis of a fluorinated pyronin that enables blue light to rapidly depolarize mitochondria. Organic letters, 12(20), 4564-4567. [Link]

  • Mishra, R. K., & Suryaprakash, N. (2019). Intramolecular Hydrogen Bonding Involving Organic Fluorine: NMR Investigations Corroborated by DFT-Based Theoretical Calculations. Molecules, 24(11), 2029. [Link]

  • El-Sayed, N. N. E., et al. (2021). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. Bioorganic Chemistry, 115, 105221. [Link]

  • Singh, R. P., et al. (2024). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. Molecules, 29(10), 2344. [Link]

  • Al-Hiari, Y., et al. (2015). Fluorination Effects on NOS Inhibitory Activity of Pyrazoles Related to Curcumin. Molecules, 20(9), 15644-15669. [Link]

  • Mishra, R. K., & Suryaprakash, N. (2019). Intramolecular Hydrogen Bonding Involving Organic Fluorine: NMR Investigations Corroborated by DFT-Based Theoretical Calculations. Molecules, 24(11), 2029. [Link]

  • ResearchGate. (n.d.). Fluorinated Pyrazoles: From Synthesis to Applications. ResearchGate. [Link]

  • Dalvit, C., & Vulpetti, A. (2021). Hydrogen Bond Acceptor Propensity of Different Fluorine Atom Types: An Analysis of Experimentally and Computationally Derived Parameters. Chemistry – A European Journal, 27(34), 8764-8773. [Link]

  • Ni, Y., et al. (2021). Enzymatic synthesis of fluorinated compounds. Applied Microbiology and Biotechnology, 105(23), 8773-8792. [Link]

  • Wang, J., et al. (2023). Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach. The Innovation, 4(5), 100471. [Link]

  • Semantic Scholar. (n.d.). Intramolecular Hydrogen Bonding Involving Organic Fluorine: NMR Investigations Corroborated by DFT-Based Theoretical Calculations. Semantic Scholar. [Link]

  • Urner, L. H., et al. (2022). Intramolecular N−H⋅⋅⋅F Hydrogen Bonding Interaction in a Series of 4‐Anilino‐5‐Fluoroquinazolines: Experimental and Theoretical Characterization. Chemistry – A European Journal, 28(2), e202103135. [Link]

  • ResearchGate. (n.d.). (PDF) Intramolecular Hydrogen Bonding Involving Organic Fluorine: NMR Investigations Corroborated by DFT-Based Theoretical Calculations. ResearchGate. [Link]

  • Sun, A., & Li, C. (2018). Hydrogen Bonding: Regulator for Nucleophilic Fluorination. Asian Journal of Organic Chemistry, 7(8), 1493-1502. [Link]

  • ResearchGate. (n.d.). (PDF) X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. ResearchGate. [Link]

  • LibreTexts. (2022). 7.3: Structural Effects on Acidity and Basicity. Chemistry LibreTexts. [Link]

  • ResearchGate. (n.d.). Fluorine as a Hydrogen-Bond Acceptor: Experimental Evidence and Computational Calculations. ResearchGate. [Link]

  • ResearchGate. (n.d.). Organic Fluorine as a Hydrogen-Bond Acceptor: Recent Examples and Applications. ResearchGate. [Link]

  • Urner, L. H., et al. (2022). Intramolecular N−H···F Hydrogen Bonding Interaction in a Series of 4-Anilino-5-Fluoroquinazolines: Experimental and Theoretical Characterization. eScholarship. [Link]

  • Safferthal, M., et al. (2023). Cryogenic infrared spectroscopy reveals remarkably short NH+⋯F hydrogen bonds in fluorinated phenylalanines. Physical Chemistry Chemical Physics, 25(36), 24458-24464. [Link]

  • Gerig, J. T. (2003). Fluorine NMR. eMagRes, 9(3), 561-568. [Link]

  • Safferthal, M., et al. (2023). Cryogenic infrared spectroscopy reveals remarkably short NH+⋯F hydrogen bonds in fluorinated phenylalanines. Physical Chemistry Chemical Physics, 25(36), 24458-24464. [Link]

  • Wikipedia. (n.d.). X-ray crystallography. Wikipedia. [Link]

  • Lioi, L., & Brady, J. W. (2005). Carbohydrate Intramolecular Hydrogen Bonding Cooperativity and Its Effect on Water Structure. The Journal of Physical Chemistry B, 109(49), 23747-23756. [Link]

  • Quora. (n.d.). How does the presence of a functional group affect the acidity of a molecule?. Quora. [Link]

  • Filo. (n.d.). The provided text discusses: Acidity of Fluorine compounds. Filo. [Link]

  • Ashenhurst, J. (2010). Five Key Factors That Influence Acidity. Master Organic Chemistry. [Link]

  • Ishiuchi, S., et al. (2020). Infrared spectroscopy and theoretical structure analyses of protonated fluoroalcohol clusters: the impact of fluorination on the hydrogen bond networks. Physical Chemistry Chemical Physics, 22(30), 17163-17172. [Link]

  • Celis-Barros, C., et al. (2022). X-ray Diffraction Study of Fluorine-Functionalized Thiosemicarbazones and Cyclometallated Compounds. Molbank, 2022(1), M1329. [Link]

  • ResearchGate. (n.d.). Infrared Spectra of Hydrogen Bond Network in Lamellar Perfluorocarboxylic Acid Monohydrates. ResearchGate. [Link]

  • memtein. (n.d.). Advances in X-ray crystallography methods to study structural dynamics of macromolecules. memtein.com. [Link]

  • HSC Chemistry. (2021, July 6). Infrared Spectroscopy: Key Features of Organic Functional Groups. YouTube. [Link]

  • ResearchGate. (n.d.). α-Fluoro-o-cresols: The Key Role of Intramolecular Hydrogen Bonding in Conformational Preference and Hydrogen-Bond Acidity. ResearchGate. [Link]

Sources

Foundational

A Technical Guide to Lipophilicity Changes in Tetrahydropyran-3-ol Upon 5-Fluorine Substitution

Abstract Lipophilicity, quantified by the octanol-water partition coefficient (LogP), is a cornerstone of modern drug design, profoundly influencing a molecule's absorption, distribution, metabolism, and excretion (ADME)...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Lipophilicity, quantified by the octanol-water partition coefficient (LogP), is a cornerstone of modern drug design, profoundly influencing a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. The strategic introduction of fluorine is a key tactic in medicinal chemistry to modulate this and other properties. This guide provides an in-depth analysis of the complex physicochemical consequences of introducing a single fluorine atom at the 5-position of a tetrahydropyran-3-ol scaffold. We will dissect the competing electronic, conformational, and hydrogen-bonding effects that dictate the ultimate change in lipophilicity and provide robust, field-proven protocols for its experimental determination.

Introduction: The Strategic Role of Fluorine in Modulating Lipophilicity

In the landscape of drug discovery, achieving an optimal balance of lipophilicity is a critical challenge. While sufficient lipophilicity is required for membrane permeability, excessive lipophilicity can lead to poor solubility, increased metabolic clearance, and off-target toxicity.[1] The substitution of hydrogen or hydroxyl groups with fluorine has become a premier strategy for fine-tuning molecular properties.[2] Its unique characteristics—small van der Waals radius (similar to hydrogen), high electronegativity, and the ability to form strong C-F bonds—allow for subtle yet powerful modifications.

This guide focuses on a specific, illustrative case: the 5-fluorination of tetrahydropyran-3-ol. This saturated heterocyclic system is a common scaffold in bioactive molecules. By examining this transformation, we can illuminate the nuanced interplay of factors that challenge simple predictions and necessitate rigorous experimental validation.

Theoretical Analysis: Deconstructing the Physicochemical Impact of 5-Fluorination

The net effect of fluorination on LogP is not a simple addition of hydrophobicity. It is an emergent property arising from a confluence of stereoelectronic and physicochemical changes.

The Parent Scaffold: Tetrahydropyran-3-ol

Tetrahydropyran-3-ol is a polar molecule containing two key features that dictate its baseline lipophilicity: the ether oxygen and the hydroxyl group. Both act as hydrogen bond acceptors, while the hydroxyl group is also a potent hydrogen bond donor. These interactions with water contribute to its relatively low calculated LogP (cLogP) of approximately 0.5.[3]

The Perturbation: Introducing Fluorine at the 5-Position

Replacing a hydrogen atom with fluorine at the C-5 position introduces several competing effects that collectively determine the new lipophilicity profile.

  • Inductive Effects: Fluorine's intense electronegativity exerts a powerful electron-withdrawing inductive effect (-I) through the sigma bonds of the pyran ring. This effect polarizes the entire molecule, potentially increasing its interaction with polar solvents like water and thereby decreasing lipophilicity. The increased acidity of the hydroxyl proton can also alter its hydrogen bond donating capacity.[4][5]

  • Hydrogen Bonding Modulation: The introduction of fluorine near the hydroxyl group can modulate its hydrogen bonding properties. While the C-F bond is a weak hydrogen bond acceptor, the primary influence is the electronic perturbation of the -OH group.[4][5] Fluorination often enhances the hydrogen-bond donating capacity of a nearby alcohol, which could favor partitioning into the aqueous phase.[4] However, intramolecular OH···F hydrogen bonding is also possible, which can mask the polar -OH group and increase lipophilicity.[6]

  • Conformational Control & The Gauche Effect: In a six-membered ring, substituents can occupy axial or equatorial positions. For fluorine, this preference is governed by complex stereoelectronic interactions, most notably the gauche effect.[7][8] This effect describes the tendency of vicinal electron-withdrawing groups (like the C5-F and C1-O ether linkage) to prefer a gauche (60°) rather than anti (180°) dihedral angle. This preference often favors an axial conformation for the fluorine atom, which can significantly alter the molecule's shape and dipole moment compared to its non-fluorinated parent.[7][9][10] This conformational locking can change how the molecule presents its polar and non-polar faces to the solvent, directly impacting lipophilicity.

  • Polar Surface Area (PSA): PSA is defined as the surface sum over all polar atoms and is a key predictor of drug transport properties.[11][12] While replacing a non-polar C-H bond with a more polar C-F bond might be expected to increase PSA, the change is often subtle. The true impact depends on whether the fluorination masks or exposes other polar atoms through conformational changes. Fast, fragment-based calculation methods (Topological PSA or TPSA) provide a valuable first approximation of this effect.[11][12][13][14]

Fig 1. Interplay of effects governing lipophilicity changes.
Predicted Net Effect: A Qualitative Assessment

The replacement of a hydrogen atom with a fluorine atom is often assumed to increase lipophilicity. However, in this specific case, the outcome is ambiguous due to the competing effects:

  • Forces Increasing LogP: Direct replacement of H with the more hydrophobic F; potential for intramolecular hydrogen bonding masking the -OH group.

  • Forces Decreasing LogP: Increased molecular polarity via the inductive effect; enhanced H-bond donating strength of the -OH group.

This ambiguity underscores the unreliability of simple predictions and highlights the necessity of empirical measurement.

Quantitative Data Summary

To frame our experimental approach, we can begin with calculated values for our parent and fluorinated molecules. These computational tools provide a baseline for comparison with empirical data.

CompoundMolecular FormulaCalculated LogP (cLogP)Topological Polar Surface Area (TPSA)
Tetrahydropyran-3-olC₅H₁₀O₂~ 0.5[3]29.5 Ų[3]
5-Fluoro-tetrahydropyran-3-olC₅H₉FO₂~ 0.6 - 0.9~ 29.5 Ų
*Values are estimates based on fragment-based calculation methods. The actual values are highly dependent on the conformational effects not fully captured by simple 2D calculators.[15][16]

Experimental Verification Protocols

To resolve the theoretical ambiguity, direct measurement of the octanol-water partition coefficient (LogP) is required. We present two universally accepted, robust methodologies, grounded in the OECD Guidelines for the Testing of Chemicals.

Protocol 1: The Shake-Flask Method (OECD Guideline 107)

This method is considered the "gold standard" for its direct measurement of the partitioning equilibrium. It is most reliable for compounds with LogP values between -2 and 4.[17][18][19]

Principle: The compound is dissolved in a biphasic system of n-octanol and water. After equilibration, the concentration of the compound in each phase is measured, and the partition coefficient is calculated from the ratio.

Step-by-Step Methodology:

  • Preparation of Phases: Pre-saturate high-purity n-octanol with water and, separately, water (or a suitable buffer) with n-octanol by shaking them together for 24 hours, followed by a 24-hour separation period.

  • Stock Solution: Prepare a stock solution of the test compound (e.g., 5-fluoro-tetrahydropyran-3-ol) in n-octanol. The concentration should be chosen to be well within the linear range of the analytical method.

  • Test System Setup: In triplicate, prepare centrifuge tubes with varying phase volume ratios (e.g., 1:1, 2:1, 1:2 of octanol:water) to a total volume of 10 mL. Add a known amount of the stock solution to each tube.

  • Equilibration: Cap the tubes securely and shake them at a constant temperature (25 ± 1 °C) for a sufficient time to reach equilibrium. A preliminary experiment should be run to determine the time to equilibrium (typically 1-24 hours).

  • Phase Separation: Centrifuge the tubes at high speed (e.g., 3000 x g for 15 minutes) to ensure complete separation of the two phases.[18]

  • Sampling & Analysis: Carefully withdraw an aliquot from both the aqueous and the n-octanol phase from each tube. Analyze the concentration of the compound in each aliquot using a validated analytical method (e.g., HPLC-UV, GC-MS).

  • Calculation & Validation:

    • Calculate the partition coefficient (P) for each tube: P = [Concentration]octanol / [Concentration]water

    • Calculate LogP: LogP = log₁₀(P)

    • Self-Validation:

      • The six LogP values (from triplicate runs at two ratios) should fall within a range of ± 0.3 units.[18][20]

      • Perform a mass balance calculation. The total amount of substance recovered from both phases should be within 90-110% of the amount initially added.

Protocol 2: Reversed-Phase HPLC Method (OECD Guideline 117)

This indirect method correlates a compound's retention time on a non-polar stationary phase with its LogP. It is rapid, requires very little sample, and is suitable for a LogP range of approximately 0 to 6.[21][22][23]

Principle: Lipophilic compounds interact more strongly with the non-polar stationary phase (e.g., C18) and thus have longer retention times. A linear relationship exists between the logarithm of the retention factor (log k) and the LogP for a series of structurally related reference compounds.

Fig 2. Workflow for HPLC-based LogP determination.

Step-by-Step Methodology:

  • System Setup:

    • Column: C18 reversed-phase column.

    • Mobile Phase: A mixture of methanol and water (or buffer), run isocratically. The ratio is optimized to ensure retention times are in a measurable range.

    • Detector: UV detector set to an appropriate wavelength for the test compounds.

  • Calibration:

    • Select at least 6-8 structurally diverse reference compounds with accurately known LogP values that bracket the expected LogP of the test compound.

    • Inject each reference compound individually to determine its retention time (tR).

    • Determine the column dead time (t₀) by injecting an unretained compound (e.g., uracil or sodium nitrate).

  • Data Processing for Calibration:

    • For each reference compound, calculate the retention factor (k): k = (tR - t₀) / t₀

    • Plot the known LogP values (y-axis) against the calculated log k values (x-axis).

    • Perform a linear regression to obtain the calibration equation: LogP = m(log k) + b

  • Analysis of Test Compound:

    • Inject the test compound (pyran-3-ol and 5-fluoro-tetrahydropyran-3-ol) under the identical chromatographic conditions.

    • Measure its retention time (tR) and calculate its log k value.

  • Calculation & Validation:

    • Use the log k of the test compound and the calibration equation to calculate its LogP.

    • Self-Validation:

      • The linear regression for the calibration curve must have a correlation coefficient (R²) of > 0.98.

      • Run the analysis in duplicate; the resulting LogP values should agree within ± 0.1 log units.[21]

Conclusion

The substitution of a single hydrogen with fluorine on the tetrahydropyran-3-ol scaffold initiates a cascade of competing physicochemical effects. The strong inductive effect and potential for altered hydrogen bonding may drive the molecule towards increased polarity and lower lipophilicity. Conversely, conformational constraints imposed by stereoelectronic effects like the gauche effect, along with the intrinsic hydrophobicity of fluorine, could lead to an increase in LogP. This technical guide demonstrates that while theoretical analysis is invaluable for forming a hypothesis, it cannot replace empirical data. The robust, validated protocols provided—the OECD 107 Shake-Flask and OECD 117 HPLC methods—are essential tools for any drug development professional seeking to accurately quantify the impact of such subtle yet critical molecular modifications. The final measured LogP value will be the definitive arbiter, providing the crucial data point needed to guide further optimization in any discovery program.

References

  • Linclau, B., Graton, J., & Le Questel, J.-Y. (2019). Influence of fluorination on alcohol hydrogen-bond donating properties. In G. Haufe & F. R. Leroux (Eds.), Fluorine in Life Sciences: Pharmaceuticals, Medicinal Diagnostics, and Agrochemicals (pp. 301-324). Academic Press. [Link]

  • OECD. (2022). Test No. 123: Partition Coefficient (1-Octanol/Water): Slow-Stirring Method. In OECD Guidelines for the Testing of Chemicals, Section 1. OECD Publishing. [Link]

  • Graton, J., et al. (2017). Influence of fluorination on alcohol hydrogen-bond donating properties. ResearchGate. [Link]

  • OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. In OECD Guidelines for the Testing of Chemicals, Section 1. OECD Publishing. [Link]

  • Gillard, M., et al. (2022). The Emergence and Properties of Selectively Fluorinated 'Janus' Cyclohexanes. Molecules, 27(19), 6296. [Link]

  • Wilson, D. A., et al. (2021). High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. Analytical Chemistry, 93(25), 8823–8829. [Link]

  • Ni, C., & Hu, J. (2021). Fluorinated N-heterocycles as conformationally diverse bioactives for drug discovery. Chemical Society Reviews, 50(14), 8271-8286. [Link]

  • European Commission. (1992). Commission Directive 92/69/EEC of 31 July 1992 adapting to technical progress for the seventeenth time Council Directive 67/548/EEC on the approximation of laws, regulations and administrative provisions relating to the classification, packaging and labelling of dangerous substances. Official Journal of the European Communities. [Link]

  • Entech. (2025). The Power of Hydrogen Bonds in Alcohols: Small Forces, Big Impacts. Entech. [Link]

  • Kjaer, A., et al. (2014). The effect of fluorine substitution in alcohol–amine complexes. Physical Chemistry Chemical Physics, 16(44), 24395-24403. [Link]

  • OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD iLibrary. [Link]

  • Ciura, K., et al. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]

  • Patel, K. (2024). Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. Journal of Pharmaceutical Sciences & Emerging Drugs. [Link]

  • Linclau, B., et al. (2015). Intramolecular OH⋅⋅⋅Fluorine Hydrogen Bonding in Saturated, Acyclic Fluorohydrins: The γ-Fluoropropanol Motif. Angewandte Chemie International Edition, 54(43), 12833-12837. [Link]

  • ECETOC. (2009). APPENDIX B: MEASUREMENT OF PARTITIONING (KOW). European Centre for Ecotoxicology and Toxicology of Chemicals. [Link]

  • Wikipedia contributors. (2024). Gauche effect. Wikipedia. [Link]

  • Liang, Y., et al. (2009). Estimating the Lipophilicity of Natural Products using a Polymeric Reversed Phase HPLC Method. Journal of Chromatography B, 877(28), 3577–3582. [Link]

  • Gillard, M., et al. (2022). The Emergence and Properties of Selectively Fluorinated 'Janus' Cyclohexanes. St Andrews Research Repository. [Link]

  • Salomé, C., & Gouverneur, V. (2013). Stereoselectively fluorinated N-heterocycles: a brief survey. Beilstein Journal of Organic Chemistry, 9, 2706–2725. [Link]

  • Notario, R., et al. (2021). Evaluation of the Alicyclic Gauche Effect in 2‐Fluorocyclohexanone Analogs: a Combined NMR and DFT Study. Chemistry – A European Journal, 27(6), 2139-2149. [Link]

  • Chiba, H., et al. (2019). Uncovering abnormal changes in logP after fluorination using molecular dynamics simulations. Journal of Chemical Information and Modeling, 59(3), 1170-1180. [Link]

  • Notario, R., et al. (2023). Difluorinated Cyclohexanes: Energetics and Intra‐ and Intermolecular Interactions. Chemistry – A European Journal, 29(58), e202301886. [Link]

  • Juaristi, E. (1998). Steric and stereoelectronic effects in saturated heterocycles I. Small molecular fragment constituents. Theory vs. experiment. Journal of Molecular Structure: THEOCHEM, 422(1-3), 1-22. [Link]

  • Thiehoff, C., et al. (2018). Informing Molecular Design by Stereoelectronic Theory: The Fluorine Gauche Effect in Catalysis. Accounts of Chemical Research, 51(8), 1877-1888. [Link]

  • Dalvit, C., et al. (2016). Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. ChemMedChem, 11(12), 1279-1283. [Link]

  • Madureira, L. (2023, June 28). Stereoelectronic Effects [Video]. YouTube. [Link]

  • Huesgen, A. G. (2014). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Agilent Technologies, Inc. [Link]

  • Ertl, P. Molinspiration Cheminformatics. Molecular Polar Surface Area PSA. [Link]

  • Moody, C. J., et al. (2019). The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres. ChemRxiv. [Link]

  • CD ComputaBio. Polar Surface Area Analysis Services. [Link]

  • University of Lincoln. (n.d.). Study of the effect of replacing CH3 with fluorinated groups on lipophilicity. Library Dissertation Showcase. [Link]

  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. [Link]

  • Platts, J. A., et al. (2008). The calculation of polar surface areas from first principles: an application of quantum chemical topology to drug design. Journal of Chemical Information and Modeling, 48(3), 576-584. [Link]

  • Angyal, A., et al. (2023). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. The Journal of Organic Chemistry, 88(17), 12177–12186. [Link]

  • Abdel-Maksoud, M. S., et al. (2022). Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. Molecules, 27(14), 4596. [Link]

  • Ertl, P., Rohde, B., & Selzer, P. (2000). Fast Calculation of Molecular Polar Surface Area as a Sum of Fragment-Based Contributions and Its Application to the Prediction of Drug Transport Properties. Journal of Medicinal Chemistry, 43(20), 3714–3717. [Link]

  • ChemAxon. (n.d.). LogP and logD calculations. [Link]

  • Lu, J., et al. (2002). Novel Methods for the Prediction of logP, pKa, and logD. Journal of Chemical Information and Computer Sciences, 42(3), 610-619. [Link]

  • Molinspiration Cheminformatics. (n.d.). logP - octanol-water partition coefficient calculation. [Link]

  • The University of Brighton. (2021). Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity. Brighton Research and Enterprise. [Link]

  • Besset, T., et al. (2020). Fluorine substituent effects (on bioactivity). ResearchGate. [Link]

  • Patel, K., & Roy, K. (2023). Revisiting the Use of Quantum Chemical Calculations in LogP octanol-water Prediction. Molecular Informatics, 42(4), 2200196. [Link]

  • SciSpace. (n.d.). Polar surface area. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22143352, 2H-pyran-3-ol. PubChem. [Link]

  • Avdeef, A., & Tsinman, O. (2002). U.S.
  • Shultz, M. D. (2019). Defining optimum lipophilicity and molecular weight ranges for drug candidates-Molecular weight dependent lower logD limits based on permeability. Bioorganic & Medicinal Chemistry Letters, 29(14), 1771-1777. [Link]

  • Khan, I., et al. (2022). 5-Oxo-dihydropyranopyran derivatives as anti-proliferative agents; synthesis, biological evaluation, molecular docking, MD simulation, DFT, and in-silico pharmacokinetic studies. PLOS ONE, 17(7), e0271188. [Link]

  • Pluta, J., et al. (2022). Evaluation of the Lipophilicity of Angularly Condensed Diquino- and Quinonaphthothiazines as Potential Candidates for New Drugs. Molecules, 27(19), 6296. [Link]

Sources

Protocols & Analytical Methods

Method

Mitsunobu reaction conditions for 5-Fluorotetrahydro-2H-pyran-3-ol derivatives

An Application Guide to the Mitsunobu Reaction for the Stereochemical Inversion of 5-Fluorotetrahydro-2H-pyran-3-ol Derivatives Authored by: A Senior Application Scientist Introduction: Navigating the Challenges of Fluor...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Mitsunobu Reaction for the Stereochemical Inversion of 5-Fluorotetrahydro-2H-pyran-3-ol Derivatives

Authored by: A Senior Application Scientist

Introduction: Navigating the Challenges of Fluorinated Heterocycles

The Mitsunobu reaction stands as a cornerstone of modern organic synthesis, prized for its ability to achieve the stereochemical inversion of secondary alcohols under mild, neutral conditions.[1][2][3] This redox-condensation reaction facilitates the formation of C-O, C-N, C-S, and C-C bonds, making it an invaluable tool in the synthesis of complex natural products and pharmaceuticals.[4][5][6]

The incorporation of fluorine into heterocyclic scaffolds, such as the tetrahydro-2H-pyran ring system, is a widely employed strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties. However, the presence of highly electronegative fluorine atoms can significantly alter the reactivity of nearby functional groups, presenting unique challenges for standard synthetic transformations. This guide provides a detailed examination of the Mitsunobu reaction as applied to 5-Fluorotetrahydro-2H-pyran-3-ol derivatives, offering field-proven protocols and mechanistic insights to navigate the specific hurdles associated with these electron-deficient substrates.

Core Principles: The Mitsunobu Reaction Mechanism

A successful application of the Mitsunobu reaction hinges on a clear understanding of its intricate mechanism. The reaction transforms a hydroxyl group, which is intrinsically a poor leaving group, into a good leaving group via an alkoxyphosphonium salt intermediate. This activation allows for a bimolecular nucleophilic substitution (Sₙ2) by a suitable pronucleophile, leading to the characteristic inversion of stereochemistry at the carbinol center.[7][8][9]

The key steps are as follows:

  • Betaine Formation: The reaction initiates with the nucleophilic attack of a phosphine, typically triphenylphosphine (PPh₃), on an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to form a zwitterionic adduct, or betaine.[10][11]

  • Pronucleophile Deprotonation: The highly basic betaine deprotonates the acidic pronucleophile (e.g., a carboxylic acid, pKa < 15), forming an ion pair.[6][10] This step is critical; if the pronucleophile is not sufficiently acidic, side reactions can occur.[10]

  • Alcohol Activation: The substrate alcohol attacks the electrophilic phosphorus atom of the protonated betaine, forming the key alkoxyphosphonium salt intermediate and displacing the hydrazine byproduct.

  • Sₙ2 Displacement: The conjugate base of the pronucleophile, now a potent nucleophile, attacks the carbon atom bearing the activated oxygen from the backside. This Sₙ2 displacement results in the formation of the desired product with inverted stereochemistry and generates triphenylphosphine oxide (TPPO) as a byproduct. The formation of the very stable phosphorus-oxygen double bond in TPPO is a major thermodynamic driving force for the reaction.[7][12]

Mitsunobu_Mechanism PPh3 PPh₃ Betaine Betaine Adduct [Ph₃P⁺-N(CO₂R)-N⁻-CO₂R] PPh3->Betaine + DEAD DEAD RO₂C-N=N-CO₂R (DEAD/DIAD) Alcohol R'OH (5-Fluoropyranol) Nucleophile H-Nu IonPair Ion Pair Betaine->IonPair + H-Nu Alkoxyphosphonium Alkoxyphosphonium Salt [R'-O-P⁺Ph₃] Nu⁻ IonPair->Alkoxyphosphonium + R'OH Activation Hydrazine Hydrazine Byproduct IonPair->Hydrazine Product Inverted Product (R'-Nu) Alkoxyphosphonium->Product Sₙ2 Attack (Inversion) Displacement TPPO Triphenylphosphine Oxide (Ph₃P=O) Alkoxyphosphonium->TPPO

Caption: Generalized mechanism of the Mitsunobu reaction.

Strategic Considerations for 5-Fluorotetrahydro-2H-pyran-3-ol

The presence of a fluorine atom at the C5 position of the pyran ring introduces specific electronic and steric factors that must be managed for a successful reaction.

  • Electronic Effects: The strong electron-withdrawing nature of the fluorine atom can decrease the nucleophilicity of the C3 hydroxyl group. While this effect is transmitted through several sigma bonds, it can slightly retard the rate of the alcohol's attack on the phosphorus center. More importantly, it increases the acidity of the hydroxyl proton, which can facilitate its initial interaction but does not alter the core Sₙ2 step.

  • Steric Hindrance: Secondary alcohols on six-membered rings, like the tetrahydropyran system, can present significant steric hindrance. The success of the Sₙ2 displacement is highly sensitive to steric bulk at the reaction center. For challenging or sterically hindered alcohols, standard Mitsunobu conditions may result in low yields or require extended reaction times.[9][13] A common and effective strategy to overcome this is to use a more acidic pronucleophile, such as 4-nitrobenzoic acid (pKa ≈ 3.4), which generates a more potent nucleophile upon deprotonation, thereby increasing the rate of the Sₙ2 step.[5][13]

Detailed Experimental Protocol: Stereochemical Inversion

This protocol provides a robust method for the Mitsunobu inversion of a generic 5-Fluorotetrahydro-2H-pyran-3-ol derivative using 4-nitrobenzoic acid.

Materials and Reagents:

  • 5-Fluorotetrahydro-2H-pyran-3-ol derivative (1.0 equiv)

  • Triphenylphosphine (PPh₃) (1.5 equiv)

  • 4-Nitrobenzoic acid (1.5 equiv)

  • Diisopropyl azodicarboxylate (DIAD) (1.5 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate, Hexanes, Saturated aq. Sodium Bicarbonate (NaHCO₃), Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Mitsunobu_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification A 1. Dissolve Alcohol, PPh₃, and 4-Nitrobenzoic Acid in Anhydrous THF B 2. Place under N₂ atmosphere A->B C 3. Cool solution to 0 °C (ice-water bath) B->C D 4. Add DIAD dropwise over 15 min (Maintain T < 5 °C) C->D E 5. Allow to warm to room temperature D->E F 6. Stir for 12-24 h E->F G 7. Monitor by TLC F->G H 8. Concentrate in vacuo G->H I 9. Redissolve in EtOAc H->I J 10. Wash with aq. NaHCO₃, then Brine I->J K 11. Dry (Na₂SO₄), filter, and concentrate J->K L 12. Purify via silica gel chromatography K->L

Caption: Step-by-step experimental workflow for the Mitsunobu reaction.

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried, round-bottomed flask under a nitrogen atmosphere, add the 5-Fluorotetrahydro-2H-pyran-3-ol (1.0 equiv), triphenylphosphine (1.5 equiv), and 4-nitrobenzoic acid (1.5 equiv).

  • Solvent Addition: Add anhydrous THF (approx. 0.1 M concentration relative to the alcohol) via syringe and stir the mixture to dissolve the solids.

  • Cooling: Cool the reaction flask to 0 °C using an ice-water bath. A homogeneous solution should be observed.

  • Reagent Addition: Add DIAD (1.5 equiv) dropwise to the cold solution over 15-20 minutes using a syringe pump. Causality Note: Slow, controlled addition of the azodicarboxylate is crucial. A rapid addition can lead to a significant exotherm and the formation of undesired byproducts. Keeping the temperature below 5 °C during the addition maximizes the formation of the desired betaine intermediate.[13]

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to slowly warm to room temperature. Let the reaction stir for 12-24 hours.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC), checking for the consumption of the starting alcohol.

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure. Dissolve the resulting residue in ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x). Trustworthiness Note: The bicarbonate wash is essential for removing any unreacted 4-nitrobenzoic acid.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product will contain the desired ester, triphenylphosphine oxide (TPPO), and the diisopropyl hydrazinedicarboxylate. Purify the residue by flash column chromatography on silica gel. A gradient elution (e.g., 5% to 30% ethyl acetate in hexanes) is typically effective. TPPO is a notoriously difficult byproduct to remove; careful chromatography is required.[14][15]

  • Ester Cleavage (if required): The resulting 4-nitrobenzoate ester can be hydrolyzed to the inverted alcohol under standard conditions (e.g., LiOH or K₂CO₃ in MeOH/H₂O).

Comparative Data: Reagent Selection and Conditions

The choice of reagents can be tailored to the specific substrate and desired outcome. The following table summarizes common variables.

Component Reagent/Condition Rationale & Field Insights
Phosphine Triphenylphosphine (PPh₃)The most common and cost-effective choice.
Tributylphosphine (PBu₃)Can sometimes improve yields for hindered systems; the resulting phosphine oxide is more soluble in nonpolar solvents, aiding purification.
Azodicarboxylate DEAD (Diethyl)Historically common, but now often replaced due to its potential hazards.[16]
DIAD (Diisopropyl)Generally preferred due to greater stability and safety.[10]
DBAD (Di-tert-butyl)A solid reagent that can be easier to handle; its hydrazine byproduct is sometimes easier to remove.[17]
Pronucleophile Benzoic AcidStandard choice for simple esterification/inversion.
4-Nitrobenzoic AcidHighly recommended for hindered alcohols like the title compounds. Its higher acidity (lower pKa) leads to a more reactive nucleophile.[3][13]
PhthalimideA classic nitrogen nucleophile for accessing primary amines after deprotection (Gabriel synthesis).[8]
Diphenylphosphoryl azide (DPPA)An efficient source of the azide anion (N₃⁻) for synthesizing azides, which are precursors to amines.[18]
Solvent THFThe most common and generally effective solvent.[10]
Dichloromethane (DCM)Can be used, particularly for reactions run at room temperature.
TolueneUseful for reactions requiring elevated temperatures for very hindered substrates.[9]

Troubleshooting Guide

Problem Potential Cause & Solution
Low or No Conversion 1. Reagent Quality: Azodicarboxylates can degrade over time. PPh₃ can oxidize to TPPO. Solution: Use fresh or recently purified reagents. Store them under inert gas and protect from light.[19]
2. Insufficient Acidity of Nucleophile: The pronucleophile's pKa may be too high (>13-15), leading to slow or no reaction.[7][10] Solution: Switch to a more acidic nucleophile (e.g., use 4-nitrobenzoic acid instead of benzoic acid).
3. Steric Hindrance: The substrate is too sterically encumbered for the Sₙ2 attack. Solution: Increase reaction temperature (e.g., reflux in THF or toluene), use a more reactive combination like PBu₃/DIAD, or increase reagent stoichiometry (up to 2-3 equiv).[9]
Difficult Purification 1. Byproduct Co-elution: TPPO and the hydrazine byproduct are often difficult to separate from the product. Solution: Use polymer-supported PPh₃, which can be filtered off.[14][20] Alternatively, modified phosphines designed for easier removal via acidic or basic extraction can be employed.[14] Precipitating the byproducts by adding a nonpolar solvent like ether or hexanes to the crude mixture can also be effective.[13]
Side Product Formation 1. Elimination: For substrates prone to elimination, a competing E2 pathway can occur. Solution: Ensure the reaction is run at the lowest effective temperature (start at 0 °C).
2. Alkylation of Azodicarboxylate: If the nucleophile is not acidic enough, it can attack the activated alcohol instead of the desired pronucleophile.[10] Solution: This reinforces the need for a pronucleophile with an appropriate pKa. Pre-forming the betaine-nucleophile salt by mixing PPh₃, DIAD, and the pronucleophile before adding the alcohol can sometimes mitigate this issue.[10]

References

  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Vertex AI Search.
  • Mitsunobu Reaction - Master Organic Chemistry. Master Organic Chemistry.
  • Removable Phosphine Reagents for the Mitsunobu Reaction. Who we serve.
  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of N
  • The Catalytic Mitsunobu Reaction: A Critical Analysis of the Current St
  • Mitsunobu and Related Reactions: Advances and Applic
  • Mitsunobu reaction - Wikipedia. Wikipedia.
  • Mitsunobu Reactions Catalytic in Phosphine and a Fully C
  • Mitsunobu Reaction - Organic Chemistry Portal. Organic Chemistry Portal.
  • Mitsunobu Reaction - Chemistry Steps. Chemistry Steps.
  • Mitsunobu Reaction - Alfa Chemistry. Alfa Chemistry.
  • a general procedure for mitsunobu inversion of sterically hindered alcohols. Organic Syntheses.
  • Mitsunobu Reaction: Mechanism, Steps & Applic
  • Diethyl azodicarboxyl
  • Mitsunobu Reaction - Common Conditions.
  • Mitsunobu Coupling of Nucleobases and Alcohols: An Efficient, Practical Synthesis for Novel Nonsugar Carbon Nucleosides.
  • Di-tert-butyl Azodicarboxyl
  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of N
  • Mitsunobu Reactions in Medicinal Chemistry and Development of Practical Modifications.
  • ChemComm - RSC Publishing. The Royal Society of Chemistry.
  • and chemoselective alkylation of 1,4-benzodiazepines: Further applications of the Mitsunobu reaction - Supporting Inform
  • Mitsunobu Reaction. J&K Scientific LLC.
  • Mechanistic Study of the Mitsunobu Reaction.
  • Applic
  • New Directions in the Mitsunobu Reaction. Nottingham ePrints.
  • Recent Advances in the Mitsunobu Reaction.
  • Synthesis of 2H-pyran-3-ol derivatives.
  • Mitsunobu reaction issues. r/chemistry - Reddit.

Sources

Application

Enzymatic Kinetic Resolution of 5-Fluorotetrahydro-2H-pyran-3-ol: A Practical Guide to High-Purity Chiral Building Blocks

An Application Note and Protocol for Researchers Abstract Chiral fluorinated heterocyclic compounds are of paramount importance in modern medicinal chemistry, offering unique physicochemical properties that can enhance d...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for Researchers

Abstract

Chiral fluorinated heterocyclic compounds are of paramount importance in modern medicinal chemistry, offering unique physicochemical properties that can enhance drug efficacy, metabolic stability, and bioavailability.[1][2] The 5-fluorotetrahydro-2H-pyran-3-ol scaffold, in particular, represents a valuable building block for a new generation of pharmaceuticals. Accessing enantiomerically pure forms of this alcohol is critical, as different enantiomers often exhibit distinct pharmacological and toxicological profiles.[3][4] This application note provides a detailed, field-tested guide to the enzymatic kinetic resolution (EKR) of racemic 5-fluorotetrahydro-2H-pyran-3-ol. We present a robust protocol utilizing highly selective lipases, discuss the critical parameters influencing the reaction's success, and detail the analytical methods required for validation. This guide is designed for researchers, scientists, and drug development professionals seeking an efficient and scalable method for producing optically pure fluorinated pyranols.

Introduction: The Strategic Value of Chiral Fluorinated Pyrans

The introduction of fluorine into heterocyclic scaffolds is a well-established strategy in drug design.[5] The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the C-F bond—can profoundly alter a molecule's pKa, lipophilicity, and conformation, often leading to improved binding affinity and metabolic stability.[1][2] When chirality is combined with fluorination, as in 5-fluorotetrahydro-2H-pyran-3-ol, the resulting enantiomers become highly sought-after intermediates for complex API (Active Pharmaceutical Ingredient) synthesis.[6][7]

Kinetic resolution of a racemic mixture remains a widely used and effective method for obtaining optically pure compounds.[8] Among the available techniques, enzymatic kinetic resolution (EKR) offers significant advantages, including mild reaction conditions, exceptional enantioselectivity, and a reduced environmental footprint compared to many traditional chemical methods.[9][10] Lipases (E.C. 3.1.1.3), in particular, are powerful biocatalysts for this purpose. They are readily available, require no cofactors, and exhibit high stability and activity in non-aqueous organic solvents, making them ideal for synthetic applications.[3][11]

This guide focuses on the lipase-catalyzed acylation of (±)-5-fluorotetrahydro-2H-pyran-3-ol, a process that selectively converts one enantiomer into an ester, leaving the other, slower-reacting enantiomer as an unreacted alcohol. This allows for the separation of both enantiomers in high optical purity.

Principle of Enzymatic Kinetic Resolution (EKR)

Enzymatic kinetic resolution leverages the chiral environment of an enzyme's active site to differentiate between the two enantiomers of a racemic substrate. In a lipase-catalyzed transesterification, the enzyme will acylate one enantiomer at a significantly higher rate than the other.

The key parameters defining the success of a kinetic resolution are:

  • Conversion (c): The percentage of the initial racemic substrate that has been converted to the product. For an ideal kinetic resolution, the maximum yield for a single enantiomer is 50%.

  • Enantiomeric Excess (ee): A measure of the purity of a chiral substance. It is defined as the absolute difference between the mole fractions of the two enantiomers.

  • Enantiomeric Ratio (E-value): A measure of the enzyme's selectivity. It is a constant for a given enzyme-substrate system under specific conditions and is calculated from the conversion and the enantiomeric excesses of the substrate and product.[12] An E-value greater than 100 is generally considered excellent for synthetic applications.[13][14]

The process is illustrated in the diagram below.

G cluster_reaction Enzymatic Reaction racemate Racemic (R/S)-Alcohol (±)-5-Fluorotetrahydro-2H-pyran-3-ol lipase Lipase (e.g., CAL-B) racemate->lipase Fast (k_R) racemate->lipase Slow (k_S) acyl_donor Acyl Donor (e.g., Vinyl Acetate) acyl_donor->lipase s_alcohol Enriched (S)-Alcohol (Unreacted Substrate) r_ester Enriched (R)-Ester (Product) lipase->r_ester

Caption: Principle of Lipase-Catalyzed Kinetic Resolution.

Application Protocol: Step-by-Step Guide

This protocol is a robust starting point and can be optimized by adjusting enzyme choice, solvent, acyl donor, and temperature.

Materials and Reagents
Material/ReagentSupplier ExampleGradeNotes
(±)-5-Fluorotetrahydro-2H-pyran-3-olCustom Synthesis/Commerical>98%Substrate
Immobilized Candida antarctica Lipase B (CAL-B)Novozymes (Novozym® 435)Biocatalysis GradeHighly effective and reliable biocatalyst for secondary alcohols.[3][11]
Immobilized Burkholderia cepacia Lipase (Lipase PS)Amano EnzymeBiocatalysis GradeAlternative enzyme with potentially different selectivity.[15][16]
Vinyl AcetateSigma-AldrichAnhydrous, >99%Irreversible acyl donor.
Methyl tert-butyl ether (MTBE)MilliporeSigmaAnhydrous, >99%Recommended solvent.[17]
EthanolFisher ScientificHPLC GradeFor quenching and analysis.
HexaneFisher ScientificHPLC GradeFor mobile phase.
2-Propanol (IPA)Fisher ScientificHPLC GradeFor mobile phase.
Silica GelSiliCycle230-400 meshFor column chromatography.[13]
Experimental Workflow

The overall workflow from reaction setup to final analysis is outlined below.

G A 1. Reaction Setup - Add substrate, solvent, enzyme - Equilibrate temperature B 2. Initiate Reaction - Add acyl donor (vinyl acetate) A->B C 3. Incubation & Monitoring - Stir at set temperature - Monitor conversion by GC/TLC B->C D 4. Reaction Quench - Filter to remove enzyme C->D E 5. Work-up & Purification - Evaporate solvent - Separate alcohol and ester via  flash chromatography D->E F 6. Chiral HPLC Analysis - Determine ee of alcohol - Determine ee of ester E->F G 7. Data Interpretation - Calculate Conversion (c) - Calculate E-value F->G

Caption: Experimental Workflow for Enzymatic Kinetic Resolution.

Detailed Protocol: Kinetic Resolution
  • Preparation: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add (±)-5-fluorotetrahydro-2H-pyran-3-ol (1.0 g, 7.46 mmol).

  • Solvent and Enzyme Addition: Add 10 mL of anhydrous MTBE. Add the immobilized lipase (e.g., Novozym® 435, 100 mg, 10% w/w of substrate).

  • Equilibration: Stir the mixture at 30 °C for 15 minutes to allow for temperature equilibration.

  • Reaction Initiation: Add vinyl acetate (0.71 mL, 7.68 mmol, 1.03 equivalents). Causality Note: Using a slight excess of the acyl donor ensures it is not the limiting reagent. Vinyl acetate is an irreversible acyl donor because the co-product, vinyl alcohol, tautomerizes to acetaldehyde, driving the reaction equilibrium towards the product side.[18]

  • Monitoring: Allow the reaction to stir at 30 °C. Monitor the progress by taking small aliquots (approx. 50 µL) every 2-4 hours and analyzing by GC or TLC. The goal is to stop the reaction as close to 50% conversion as possible to maximize the enantiomeric excess of both the remaining substrate and the newly formed product.

  • Quenching: Once the reaction reaches ~50% conversion (typically 24-48 hours), quench the reaction by filtering the mixture through a pad of Celite to remove the immobilized enzyme. The enzyme can be washed with MTBE, dried, and potentially reused.

  • Work-up: Concentrate the filtrate under reduced pressure to remove the solvent and excess acylating agent.

  • Purification: Purify the resulting residue (a mixture of the unreacted alcohol and the newly formed ester) by flash column chromatography on silica gel using a hexane/ethyl acetate gradient. This will yield the two separated components for subsequent analysis.[19]

Analytical Protocol: Chiral HPLC Analysis

Accurate determination of enantiomeric excess is crucial for evaluating the success of the resolution.[20][21]

  • Sample Preparation: Prepare stock solutions (1 mg/mL) of the starting racemic alcohol, the recovered (unreacted) alcohol, and the isolated ester product in a 2-propanol/hexane mixture. (For the ester, a small sample should be hydrolyzed back to the alcohol before analysis to run on the same column, or a separate method must be developed).

  • HPLC System and Column:

    • System: Agilent 1260 Infinity II or equivalent.

    • Column: A polysaccharide-based chiral stationary phase (CSP) is recommended. For example, a Chiralpak AD-H or Chiralcel OD-H column.[22]

    • Mobile Phase: Isocratic mixture of n-Hexane and 2-Propanol (e.g., 90:10 v/v). The exact ratio may require optimization.[22]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.

    • Column Temperature: 25 °C.

  • Analysis:

    • Inject the racemic standard to determine the retention times of the two enantiomers.

    • Inject the recovered alcohol sample to determine its enantiomeric excess (ee_s).

    • Inject the hydrolyzed ester sample to determine its enantiomeric excess (ee_p).

  • Calculations:

    • Enantiomeric Excess (ee): ee (%) = ([Major Enantiomer] - [Minor Enantiomer]) / ([Major Enantiomer] + [Minor Enantiomer]) * 100[12]

    • Conversion (c): c = ee_s / (ee_s + ee_p)

    • Enantiomeric Ratio (E): E = ln[1 - c(1 + ee_p)] / ln[1 - c(1 - ee_p)][12]

Expected Results & Troubleshooting

The protocol described should yield the unreacted alcohol and the ester product with high enantiomeric excess.

ParameterTypical ResultNotes
Conversion (c)45-50%Stopping the reaction near 50% conversion is ideal for obtaining high ee for both components.
ee (unreacted alc.)>98%The enantiomeric purity of the slower-reacting enantiomer.
ee (ester product)>98%The enantiomeric purity of the faster-reacting enantiomer.
E-value>150Indicates a highly selective and synthetically useful transformation.[13][23]

Troubleshooting Guide:

  • Low Conversion: Increase reaction time, temperature (up to 45-50°C for Novozym 435), or enzyme loading. Ensure solvents are anhydrous.

  • Low Enantioselectivity (Low E-value): The chosen enzyme may not be optimal. Screen other lipases (e.g., Lipase PS, Amano Lipase AYS).[24] Temperature can also affect selectivity; sometimes lower temperatures improve the E-value at the cost of reaction rate. The choice of solvent can also dramatically impact selectivity.[9]

  • Difficult Separation: If the alcohol and ester have similar Rf values, consider using a different acyl donor (e.g., propionic anhydride) to change the polarity of the product.[19]

Conclusion

The enzymatic kinetic resolution of (±)-5-fluorotetrahydro-2H-pyran-3-ol via lipase-catalyzed acylation is a highly efficient and selective method for producing both enantiomers in high optical purity. The use of robust, commercially available immobilized enzymes like Novozym® 435 simplifies the procedure and allows for catalyst recycling. This protocol provides a reliable foundation for researchers in medicinal chemistry and drug development to access these valuable chiral building blocks, accelerating the discovery of new and improved therapeutic agents.

References

  • Silva, F. M. W. G., et al. (2023). Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines with Several Acylating Agents. MDPI. Available at: [Link]

  • G-J, ten Brink, et al. (1999). Kinetic Resolutions and Enantioselective Transformations of 5-(Acyloxy)pyrrolinones Using Candida antarctica Lipase B: Synthetic and Structural Aspects. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Siódmiak, T., et al. (2019). Lipase B from Candida antarctica — the wide applicable biocatalyst in obtaining pharmaceutical compounds. Medical Research Journal. Available at: [Link]

  • Cazorla, C., et al. (2018). Kinetic Resolution of Drug Intermediates Catalyzed by Lipase B From Candida Antarctica Immobilized on immobead-350. Biotechnology Progress. Available at: [Link]

  • de Miranda, A. S., et al. (2019). Synthesis of enantiomerically pure alcohols and amines via biocatalytic deracemisation methods. Catalysis Science & Technology (RSC Publishing). Available at: [Link]

  • Mateo, C., et al. (2012). Robust Enzymatic Resolution of 3-Fluoromandelic Acid with Lipase PS Supported on Celite. Organic Process Research & Development - ACS Publications. Available at: [Link]

  • Meringolo, N., et al. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. PMC. Available at: [Link]

  • da Silva, G. P., et al. (2024). Recyclable and Scalable Chemoenzymatic Dynamic Kinetic Resolution of Secondary Alcohols Using Rotating Bed Reactors for Catalyst Compartmentalization. Industrial & Engineering Chemistry Research - ACS Publications. Available at: [Link]

  • Breuer, M., et al. (2004). Chromatography-Free Enzymatic Kinetic Resolution of Secondary Alcohols. ResearchGate. Available at: [Link]

  • van Rantwijk, F., & Sheldon, R. A. (2007). Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterif. European Journal of Organic Chemistry. Available at: [Link]

  • Jiang, Z., et al. (2016). Enzymatic Synthesis of Biobased Polyesters and Polyamides. PMC - NIH. Available at: [Link]

  • Ribeiro, S. S., et al. (2013). Chemoenzymatic Resolution of Fluorinated Compounds by Lipase CALB Under Microwave Irradiation. Amanote Research. Available at: [Link]

  • Orlinska, B., et al. (2022). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. MDPI. Available at: [Link]

  • Apollo Scientific. (2026). Fluorinated Building Blocks in Drug Design: Why They Matter. Apollo Scientific. Available at: [Link]

  • Birman, V. B. (2011). Kinetic Resolution of Secondary Alcohols Using Amidine-Based Catalysts. PMC - NIH. Available at: [Link]

  • Chan, K. H., et al. (2022). fluorinated n-heterocycles as conformationally diverse bioactives for drug discovery. Organic & Biomolecular Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). 1.5 Fluorine in Medicinal Chemistry: Importance of Chirality. ResearchGate. Available at: [Link]

  • van Rantwijk, F., & Sheldon, R. A. (2007). Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterif. TU Delft Research Portal. Available at: [Link]

  • Gouverneur, V., & Tredwell, M. (2013). Stereoselectively fluorinated N-heterocycles: a brief survey. Beilstein Journals. Available at: [Link]

  • IUPAC. (1997). ANALYTICAL CHIRAL SEPARATION METHODS. IUPAC Recommendations 1997. Available at: [Link]

  • Li, Z., et al. (2021). Progress in the Synthesis of Heterocyclic Compounds Catalyzed by Lipases. ResearchGate. Available at: [Link]

  • analytica-world.com. (2020). Fluorine enables separation-free 'chiral chromatographic analysis'. analytica-world.com. Available at: [Link]

  • Forró, E., & Fülöp, F. (2010). Lipase-catalyzed kinetic resolution of racemic 1-heteroarylethanols—experimental and QM/MM study. Academia.edu. Available at: [Link]

  • Binns, F., et al. (1993). Lipase Catalyzed Dynamic Kinetic Resolution of some 5-Hydroxy-2(5H)-Furanones. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • Takada, K., et al. (2022). Lipase-Catalyzed Kinetic Resolution of C1-Symmetric Heterocyclic Biaryls. PubMed. Available at: [Link]

  • Chen, Y., et al. (2023). Biocatalytic kinetic resolution for efficient and enantioselective synthesis of δ-haloalcohols and tetrahydrofurans. PMC. Available at: [Link]

  • Tan, Q., et al. (2021). Overcoming the Limitations of Transition-Metal Catalysis in the Chemoenzymatic Dynamic Kinetic Resolution (DKR) of Atropisomeric Bisnaphthols. PMC. Available at: [Link]

  • Al-Ghanim, A. M., et al. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI. Available at: [Link]

  • Ahuja, S. (2007). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]

  • Schepmann, D., et al. (2017). Lipase-catalyzed kinetic resolution as key step in the synthesis of enantiomerically pure σ ligands with 2-benzopyran structure. PubMed. Available at: [Link]

  • Scriba, G. K. A. (2011). Chiral Separations: Methods and Protocols. ResearchGate. Available at: [Link]

  • G. A. Spreafico, et al. (2015). Two Complementary Synthetic Approaches to the Enantiomeric Forms of the Chiral Building Block (2,6,6-Trimethyltetrahydro-2H-pyran-2-yl)methanol. ResearchGate. Available at: [Link]

  • Liu, M., et al. (2023). Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. MDPI. Available at: [Link]

  • Yuanyuan, X., et al. (2019). Asymmetric Synthesis of Novel Fused Polycyclic 3, 4-Dihydro-pyrano[4, 3-b]pyran-5(2H)-ones via an Organocatalyzed Formal[3+3] Annulation. Frontiers in Chemistry. Available at: [Link]

  • Zhang, Z-G., et al. (2021). Efficient synthesis of tetrahydrofurans with chiral tertiary allylic alcohols catalyzed by Ni/P-chiral ligand DI-BIDIME. Catalysis Science & Technology (RSC Publishing). Available at: [Link]

  • Strieth-Kalthoff, F., et al. (2018). Synthesis of Chiral Tetrahydrofurans and Pyrrolidines by Visible‐Light‐Mediated Deoxygenation. PMC - PubMed Central. Available at: [Link]

Sources

Technical Notes & Optimization

Optimization

Technical Support Center: Purification Techniques for Polar Fluorinated Heterocyclic Compounds

Welcome to the Technical Support Center for the purification of polar fluorinated heterocyclic compounds. This guide is designed for researchers, scientists, and professionals in drug development who encounter the unique...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of polar fluorinated heterocyclic compounds. This guide is designed for researchers, scientists, and professionals in drug development who encounter the unique challenges associated with purifying these molecules. The high polarity and unique electronic properties imparted by fluorine atoms often lead to complex purification issues that require specialized strategies. This resource provides in-depth troubleshooting guides and frequently asked questions to navigate these challenges effectively.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of polar fluorinated heterocyclic compounds, offering explanations for the underlying causes and providing actionable solutions.

Issue 1: Poor Peak Shape (Tailing or Fronting) in Chromatography

Question: My chromatogram shows significant peak tailing for my polar fluorinated heterocyclic compound. What is causing this, and how can I fix it?

Answer:

Poor peak shape is a common issue when purifying polar compounds, especially on silica-based stationary phases. The primary causes and solutions are outlined below:

  • Causality:

    • Secondary Interactions: The high polarity of your fluorinated heterocycle can lead to strong, undesirable interactions with residual silanol groups on the surface of silica gel. These acidic silanols can interact with basic nitrogen atoms in your heterocycle, causing peak tailing.

    • Mobile Phase pH: If the pH of your mobile phase is close to the pKa of your compound, it can exist in both ionized and non-ionized forms, leading to broadened or split peaks.

    • Column Overload: Injecting too much sample can saturate the stationary phase, resulting in distorted peak shapes.

  • Solutions:

    • Use a Deactivated Column: Opt for end-capped silica columns where the residual silanols have been chemically deactivated.

    • Adjust Mobile Phase pH: Ensure the mobile phase pH is at least two units away from your compound's pKa. For basic heterocycles, adding a small amount of a basic modifier like ammonium hydroxide or triethylamine can dramatically improve peak shape. For acidic compounds, adding a modifier like formic acid or trifluoroacetic acid (TFA) is often effective.[1]

    • Mobile Phase Additives: In reversed-phase chromatography, the addition of trifluoroethanol (TFE) can sometimes improve the peak shape for fluorinated compounds.

    • Reduce Sample Load: Decrease the concentration or injection volume of your sample.[1]

Issue 2: Low or No Recovery of the Compound

Question: I'm losing my polar fluorinated compound during column chromatography. What are the likely reasons, and what can I do to improve recovery?

Answer:

Low recovery is a critical problem that can stem from several factors related to the strong interactions between your analyte and the stationary phase.

  • Causality:

    • Irreversible Adsorption: The high polarity and potential for hydrogen bonding of your compound can cause it to bind irreversibly to active sites on the stationary phase, particularly silica gel.[2]

    • Compound Instability: The acidic nature of silica gel can cause degradation of sensitive fluorinated heterocycles.

    • Inappropriate Solvent System: The mobile phase may not be strong enough to elute your highly polar compound from the column.

  • Solutions:

    • Change the Stationary Phase:

      • Alumina: For basic compounds, basic or neutral alumina can be a good alternative to silica gel.[3]

      • Hydrophilic Interaction Chromatography (HILIC): HILIC uses a polar stationary phase (like silica, amide, or zwitterionic phases) and a high organic content mobile phase, which is ideal for retaining and separating very polar compounds.[1][3]

      • Supercritical Fluid Chromatography (SFC): SFC is an excellent technique for purifying polar compounds and can offer faster separations with reduced solvent consumption.[4][5][6]

      • Fluorinated Phases: Columns with a fluorinated stationary phase can offer unique selectivity for fluorinated analytes through fluorous-fluorous interactions.

    • Test for Compound Stability: Before committing to a purification method, spot your compound on a TLC plate with the chosen stationary phase (e.g., silica) and let it sit for a few hours. Re-run the TLC to see if any degradation has occurred.[2]

    • Increase Mobile Phase Strength: In normal-phase chromatography, a solvent system containing a small percentage of methanol and ammonium hydroxide in dichloromethane can be very effective for eluting highly polar basic compounds.[2] In reversed-phase, you may need to decrease the organic content significantly or switch to a more polar stationary phase.

Issue 3: Co-elution with Impurities

Question: My target compound is co-eluting with an impurity. How can I improve the resolution?

Answer:

Achieving good resolution between compounds of similar polarity is a common chromatographic challenge.

  • Causality:

    • Insufficient Selectivity: The chosen stationary and mobile phases do not provide enough difference in interaction with your target compound and the impurity.

    • Similar Polarity: The impurity and your compound have very similar polarities, making separation difficult with standard methods.

  • Solutions:

    • Optimize Selectivity:

      • Change Stationary Phase: Switching to a column with a different chemistry (e.g., from a C18 to a phenyl-hexyl or a polar-embedded phase in reversed-phase) can alter the retention mechanism and improve separation.

      • Change Mobile Phase Modifier: In reversed-phase, switching the organic modifier from acetonitrile to methanol, or vice versa, can change the selectivity of the separation.

    • Employ an Orthogonal Technique: If co-elution persists, use a purification method with a different separation principle. For example, if you are using reversed-phase HPLC, try HILIC or SFC.[1] This is often the most effective strategy.

Issue 4: Difficulty with Recrystallization

Question: I'm struggling to recrystallize my polar fluorinated heterocyclic compound. It either oils out or remains soluble even at low temperatures. What should I do?

Answer:

Recrystallization is a powerful purification technique, but finding the right conditions for highly polar compounds can be tricky.[7][8][9]

  • Causality:

    • "Oiling Out": The compound comes out of solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the solute, or if the solution is cooled too quickly.[10]

    • High Solubility: The compound is too soluble in the chosen solvent, even at low temperatures.

  • Solutions:

    • To Prevent Oiling Out:

      • Slower Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Rapid cooling encourages oil formation.[8]

      • Use a Lower Boiling Point Solvent: If possible, choose a solvent with a boiling point below the melting point of your compound.[10]

      • Add More Solvent: If oiling out occurs, try re-heating the solution to dissolve the oil and then add a small amount of additional hot solvent before allowing it to cool slowly again.

    • To Decrease Solubility:

      • Use a Two-Solvent System: Dissolve your compound in a minimum amount of a "good" solvent (in which it is very soluble). Then, slowly add a "poor" solvent (in which it is insoluble) dropwise at an elevated temperature until the solution becomes slightly cloudy. Add a drop or two of the good solvent to clarify the solution, and then allow it to cool slowly.[7] Common solvent pairs for polar compounds include ethanol/water, acetone/hexane, and ethyl acetate/hexane.[11]

      • Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod at the meniscus or adding a seed crystal of the pure compound.[10]

Visualization of Purification Strategy Selection

The following diagram illustrates a decision-making workflow for selecting an appropriate purification technique for a polar fluorinated heterocyclic compound.

Purification_Strategy start Crude Polar Fluorinated Heterocyclic Compound acid_base Is the compound ionizable (acidic/basic)? start->acid_base solid_phase_extraction Solid-Phase Extraction (SPE) start->solid_phase_extraction For sample cleanup/ pre-concentration extraction Perform Acid-Base Extraction acid_base->extraction Yes chromatography_choice Is further purification needed? acid_base->chromatography_choice No extraction->chromatography_choice sfc Supercritical Fluid Chromatography (SFC) chromatography_choice->sfc Yes, high throughput & green chemistry desired hilic Hydrophilic Interaction Chromatography (HILIC) chromatography_choice->hilic Yes, very polar compound rp_chrom Reversed-Phase Chromatography chromatography_choice->rp_chrom Yes, moderately polar np_chrom Normal-Phase Chromatography (Silica or Alumina) chromatography_choice->np_chrom Yes, less polar or basic compound recrystallization Attempt Recrystallization chromatography_choice->recrystallization No, try direct crystallization sfc->recrystallization hilic->recrystallization rp_chrom->recrystallization np_chrom->recrystallization final_product Pure Compound recrystallization->final_product solid_phase_extraction->chromatography_choice

Caption: Decision tree for selecting a purification method.

Frequently Asked Questions (FAQs)

Q1: Why are polar fluorinated heterocyclic compounds so difficult to purify?

A1: The difficulty arises from a combination of factors:

  • High Polarity: The presence of both a heterocyclic ring system (often containing nitrogen, oxygen, or sulfur) and highly electronegative fluorine atoms leads to very polar molecules. This high polarity results in strong interactions with polar stationary phases like silica, which can cause poor peak shape and low recovery.

  • Unique Electronic Effects: The strong electron-withdrawing nature of fluorine can alter the basicity of nearby nitrogen atoms in a heterocyclic ring, affecting how the molecule interacts with acidic stationary phases and mobile phase modifiers.

  • Solubility Challenges: These compounds often exhibit unusual solubility profiles, sometimes being soluble in both polar and some non-polar organic solvents, while having limited solubility in others. This can make techniques like recrystallization and liquid-liquid extraction challenging.

Q2: When should I consider using Supercritical Fluid Chromatography (SFC)?

A2: SFC is an increasingly popular technique for the purification of polar compounds and is particularly well-suited for polar fluorinated heterocycles.[4][5] Consider SFC when:

  • You are dealing with moderately to highly polar compounds.

  • You want to reduce your consumption of organic solvents, making it a "greener" alternative to HPLC.[6]

  • You need faster separation times than traditional HPLC.[6]

  • Your compound is thermally labile, as SFC typically operates at lower temperatures.

SFC uses supercritical carbon dioxide as the main mobile phase, often with a polar co-solvent like methanol.[6] This combination provides a mobile phase with low viscosity and high diffusivity, leading to efficient and rapid separations.[4]

Q3: Can I use acid-base extraction for my polar fluorinated heterocyclic compound?

A3: Yes, acid-base extraction is a very effective initial purification step if your compound has an acidic or basic functional group.[12][13][14] This technique separates compounds based on their differential solubility in aqueous and organic phases at different pH values.[12]

  • For Basic Heterocycles: Dissolve your crude mixture in an organic solvent (e.g., ethyl acetate or dichloromethane) and extract with an aqueous acid (e.g., 1M HCl). Your basic compound will be protonated, forming a salt that is soluble in the aqueous layer, while neutral and acidic impurities remain in the organic layer. You can then neutralize the aqueous layer with a base and back-extract your purified compound into an organic solvent.[15]

  • For Acidic Heterocycles: Use a similar procedure, but extract with an aqueous base (e.g., 1M NaOH or saturated sodium bicarbonate) to deprotonate your acidic compound and draw it into the aqueous phase.

Q4: What is Solid-Phase Extraction (SPE) and when is it useful?

A4: Solid-Phase Extraction (SPE) is a sample preparation technique that is used to clean up complex samples and concentrate analytes before further analysis or purification.[16][17] It is particularly useful for:

  • Removing interfering matrix components: If your compound is in a complex mixture (e.g., a reaction mixture with many byproducts or a biological sample), SPE can isolate your compound of interest.

  • Concentrating dilute samples: SPE can be used to concentrate your compound from a large volume of solvent.

  • Fractionating a sample: You can use different SPE sorbents and elution solvents to separate your sample into fractions of different polarities.

For polar fluorinated compounds, you can use a variety of SPE sorbents, including reversed-phase (e.g., C18), normal-phase (e.g., silica), and ion-exchange sorbents, depending on the properties of your compound and the impurities you want to remove.[16]

Q5: Are there any safety considerations I should be aware of when purifying fluorinated compounds?

A5: While the carbon-fluorine bond is generally very strong, some fluorinated compounds can be unstable under certain conditions and may release toxic byproducts.[18][19]

  • Potential for HF Release: Some fluorinated compounds, particularly those with a fluorine atom beta to a carbonyl group or other electron-withdrawing group, can eliminate hydrogen fluoride (HF) under basic conditions.[18] Always handle these compounds in a well-ventilated fume hood.

  • Toxicity of Fluorinated Byproducts: Be aware of the potential for the formation of toxic byproducts, such as fluoroacetate, during synthesis or degradation.[19]

  • Reagent Hazards: Many fluorinating reagents are themselves hazardous. Always consult the Safety Data Sheet (SDS) for all chemicals used in your synthesis and purification.

Experimental Protocols

Protocol 1: General Procedure for Acid-Base Extraction of a Basic Polar Fluorinated Heterocycle
  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., 50 mL of dichloromethane or ethyl acetate) in a separatory funnel.

  • Acidic Extraction: Add an equal volume of 1M aqueous hydrochloric acid (HCl) to the separatory funnel.

  • Mixing and Separation: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup. Allow the layers to separate completely.

  • Collection of Layers: Drain the lower aqueous layer into a clean Erlenmeyer flask. If dichloromethane is the organic solvent, the aqueous layer will be the upper layer.

  • Repeat Extraction: Repeat the extraction of the organic layer with another portion of 1M HCl to ensure complete extraction of the basic compound. Combine the aqueous extracts.

  • Back-Washing (Optional): To remove any residual neutral impurities from the combined aqueous extracts, wash them with a small portion of the organic solvent. Discard this organic wash.

  • Neutralization: Cool the combined aqueous extracts in an ice bath and slowly add a concentrated base (e.g., 6M NaOH) with stirring until the solution is basic (check with pH paper). Your compound should precipitate out if it is a solid, or you will need to proceed to back-extraction.

  • Back-Extraction: Add a fresh portion of the organic solvent to the neutralized aqueous solution in the separatory funnel. Shake and allow the layers to separate.

  • Collection of Purified Compound: Collect the organic layer containing your purified compound. Repeat the back-extraction with fresh organic solvent to maximize recovery.

  • Drying and Concentration: Combine the organic extracts, dry them over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and remove the solvent under reduced pressure to obtain the purified compound.

Protocol 2: Screening for a Recrystallization Solvent
  • Sample Preparation: Place a small amount (10-20 mg) of your crude compound into several small test tubes.

  • Solvent Addition: To each test tube, add a different solvent (e.g., water, ethanol, ethyl acetate, acetone, hexane, toluene) dropwise at room temperature, vortexing after each addition. A good solvent will not dissolve the compound at room temperature.

  • Heating: If the compound does not dissolve at room temperature, heat the test tube in a water bath or on a hot plate. A suitable solvent will dissolve the compound when hot.

  • Cooling: Once the compound is dissolved, remove the test tube from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath. A good solvent will allow the compound to form crystals upon cooling.

  • Evaluation: Observe the quality and quantity of the crystals formed. The ideal solvent will dissolve the compound completely when hot and result in the formation of well-defined crystals with low solubility when cold.

Data Presentation: Solvent Selection for Chromatography

The following table provides a general guide for selecting a starting mobile phase for different chromatography modes based on compound polarity.

Chromatography ModeStationary PhaseCompound PolarityTypical Mobile Phase (Elution Strength)
Normal-Phase Silica, AluminaLow to ModerateHexane/Ethyl Acetate (Increasing Ethyl Acetate)
HighDichloromethane/Methanol (Increasing Methanol)
Basic, HighDichloromethane/Methanol/Ammonium Hydroxide
Reversed-Phase C18, C8Moderate to HighWater/Acetonitrile or Water/Methanol (Increasing Organic)
HILIC Silica, Amide, DiolVery HighAcetonitrile/Water or Acetonitrile/Aqueous Buffer (Increasing Aqueous)
SFC VariousBroad RangeSupercritical CO2/Methanol (Increasing Methanol)

References

  • Waters Corporation. (2024). Simplifying PFAS Analysis with Solid-Phase Extraction. Lab Manager. [Link]

  • West, C. (n.d.). How Good is SFC for Polar Analytes? Chromatography Today. [Link]

  • Teledyne ISCO. (n.d.). What is Supercritical Fluid Chromatography (SFC) Chromatography?[Link]

  • Ishii, D. (2023). Development of Supercritical Fluid Chromatography Techniques. Journal of Chromatography and Separation Techniques. [Link]

  • Naegele, E., & Soelter, S. (n.d.). Analysis of Highly Polar Compounds by SFC/Q-TOF MS with Identification using Database and Library Searches. Agilent. [Link]

  • Wirtz, M., et al. (2024). Finding the ideal solvent for the analysis of polar analytes using supercritical fluid chromatography. Analytical and Bioanalytical Chemistry. [Link]

  • Gilson. (n.d.). Automated Solid Phase Extraction (SPE) of 10 Perfluorinated Compounds (PFAs) from Tap Water. [Link]

  • Zhang, W. (2004). Synthetic applications of fluorous solid-phase extraction (F-SPE). Current Opinion in Drug Discovery & Development. [Link]

  • Waters Corporation. (2024). Simplifying PFAS Analysis with Solid-Phase Extraction. Lab Manager. [Link]

  • Wikipedia. (n.d.). Acid–base extraction. [Link]

  • Pharmaceutical Technology. (2026). Overcoming Challenges in Fluorine-Based Chemistry. [Link]

  • University of California, Los Angeles. (n.d.). Acid-Base Extraction. [Link]

  • Pomona College. (n.d.). Experiment 5 — Acid-Base Chemistry and Extraction. [Link]

  • LibreTexts Chemistry. (2022). Acid-Base Extraction. [Link]

  • The Organic Chemistry Tutor. (2020). Acid-Base Extraction Tutorial. YouTube. [Link]

  • University of Toronto. (n.d.). Experiment 2: Recrystallization. [Link]

  • University of Rochester. (n.d.). Purification: Troubleshooting Flash Column Chromatography. [Link]

  • Intel Market Research. (2025). Fluorinated Drugs Market Outlook 2025-2032. [Link]

  • Pomona College. (n.d.). Experiment 9 — Recrystallization. [Link]

  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. [Link]

  • D'hooghe, M., et al. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Molecules. [Link]

  • McKay, G., et al. (2022). Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. ACS Environmental Au. [Link]

  • Pal, D., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Future Journal of Pharmaceutical Sciences. [Link]

  • Wang, J., et al. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. [Link]

  • California State University, Bakersfield. (n.d.). 4. Crystallization. [Link]

  • Begitt, A., et al. (2015). Fluorination Patterning: A Study of Structural Motifs That Impact Physicochemical Properties of Relevance to Drug Discovery. Journal of Medicinal Chemistry. [Link]

  • LibreTexts Chemistry. (2023). Recrystallization. [Link]

  • Coe, S., & Shanu-Wilson, J. (2023). Breaking C-F bonds in drugs. Hypha Discovery. [Link]

  • Reddit. (2023). Purification of strong polar and basic compounds. r/Chempros. [Link]

  • IT Medical Team. (n.d.). Laboratory Techniques of Purification and Isolation. [Link]

  • Baumann, M., Baxendale, I. R., & Ley, S. V. (n.d.). Fluorination Chemistry Performed in a Modular Flow Reactor Introduction to Flow Chemistry. Vapourtec. [Link]

  • Interchim. (n.d.). Troubleshooting. [Link]

  • Wang, Y., et al. (2010). Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. Journal of Separation Science. [Link]

  • Waters Corporation. (n.d.). LC Purification Troubleshooting Guide. [Link]

  • Chambers, R. D., & Sargent, C. R. (n.d.). FLUORINATED HETEROCYCLIC COMPOUNDS. [Link]

Sources

Troubleshooting

Technical Support Center: Stability of 5-Fluorotetrahydro-2H-pyran-3-ol

Welcome to the technical support center for 5-Fluorotetrahydro-2H-pyran-3-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and practical tr...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-Fluorotetrahydro-2H-pyran-3-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and practical troubleshooting advice for handling and analyzing this compound. Given the limited direct literature on this specific molecule, this document leverages established principles of organic chemistry and data from analogous structures to predict its stability profile and guide experimental design.

Frequently Asked Questions (FAQs)

Q1: What are the primary structural features of 5-Fluorotetrahydro-2H-pyran-3-ol that influence its stability?

A1: The stability of 5-Fluorotetrahydro-2H-pyran-3-ol is primarily dictated by three functional groups: the tetrahydropyran (THP) ring (a cyclic ether), the secondary alcohol at the C3 position, and the fluorine atom at the C5 position. The interplay of these groups determines its susceptibility to degradation under different pH and temperature conditions. The ether linkage is prone to acid-catalyzed cleavage, while the secondary alcohol can undergo oxidation and elimination reactions. The electron-withdrawing nature of the fluorine atom can influence the reactivity of the entire ring system.

Q2: How is 5-Fluorotetrahydro-2H-pyran-3-ol expected to behave in acidic media?

A2: Under acidic conditions, the primary degradation pathway is anticipated to be the acid-catalyzed hydrolysis of the tetrahydropyran ring. The ether oxygen is likely to be protonated, making the adjacent carbons (C2 and C6) susceptible to nucleophilic attack by water. This would lead to ring-opening, forming a linear hydroxy-aldehyde or related species. The reaction is analogous to the cleavage of other cyclic and acyclic ethers in the presence of strong acids. Increased temperature is expected to accelerate this degradation.

Q3: What degradation pathways are predicted in basic media?

A3: In basic media, the secondary alcohol is the most reactive site. A strong base can deprotonate the hydroxyl group, forming an alkoxide. This alkoxide could potentially initiate an intramolecular elimination reaction, leading to the formation of a double bond within the ring, although this is less likely without a good leaving group on an adjacent carbon. A more plausible pathway, especially under harsh conditions, could involve oxidation of the alcohol to a ketone. Furthermore, while less common for simple alcohols, base-catalyzed elimination of fluoride is a possibility, particularly if the fluorine is in a sterically accessible position and a suitable proton is available for abstraction. Studies on fluorotelomer alcohols have shown that HF elimination can be facilitated by intramolecular hydrogen bonding, a factor to consider with the hydroxyl group present in this molecule.[1]

Q4: Is the carbon-fluorine bond stable?

A4: The carbon-fluorine (C-F) bond is generally very strong and one of the most stable covalent bonds in organic chemistry, making it resistant to cleavage.[2] Therefore, direct cleavage of the C-F bond is not expected to be a primary degradation pathway under typical acidic or basic conditions. However, elimination of HF can occur under certain circumstances, particularly in the presence of a strong base and a suitable molecular geometry that allows for an E2 elimination mechanism.

Q5: What analytical techniques are recommended for monitoring the stability of 5-Fluorotetrahydro-2H-pyran-3-ol?

A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the primary tool for quantifying the parent compound and its degradation products.[3] Due to the lack of a strong chromophore in the molecule, UV detection at low wavelengths (e.g., <210 nm) or the use of a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) is recommended. For structural elucidation of degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for obtaining molecular weight information. Furthermore, 19F NMR spectroscopy is a powerful technique for tracking the fate of the fluorinated moiety and identifying fluorine-containing degradants.[4][5][6][7][8]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Rapid disappearance of the parent compound in acidic solution. The ether linkage of the tetrahydropyran ring is likely undergoing rapid acid-catalyzed hydrolysis.1. Confirm pH: Ensure the pH of your solution is not lower than intended. 2. Reduce Temperature: Perform the experiment at a lower temperature to decrease the rate of hydrolysis. 3. Use a Weaker Acid/Buffer: Consider using a buffered solution at a higher pH (e.g., pH 3-5) to slow down the degradation.
Multiple new peaks appearing in the chromatogram under basic conditions. This could indicate a complex degradation profile, possibly involving both elimination and oxidation reactions.1. Inert Atmosphere: Conduct the experiment under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. 2. Controlled Temperature: Maintain a consistent and controlled temperature to ensure reproducible results. 3. Time-Course Study: Perform a detailed time-course study to understand the sequence of degradation product formation.
Poor peak shape or retention in HPLC analysis. The compound is polar and may exhibit secondary interactions with the stationary phase.1. Column Selection: Use a column with end-capping or a polar-embedded phase. 2. Mobile Phase Modifier: Add a small amount of an acidic modifier (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase to improve peak shape.
Difficulty in identifying degradation products by LC-MS. Degradation products may be isomeric or have low ionization efficiency.1. High-Resolution Mass Spectrometry (HRMS): Use HRMS to obtain accurate mass data and predict elemental compositions. 2. Tandem MS (MS/MS): Perform MS/MS fragmentation studies to gain structural information. 3. 19F NMR: Analyze the crude degradation mixture by 19F NMR to identify the number and types of fluorine-containing species.[4][5][6][7][8]

Experimental Protocols: Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods, as outlined in the International Council for Harmonisation (ICH) guidelines.[9][10][11][12]

Acidic Hydrolysis

Objective: To assess the stability of 5-Fluorotetrahydro-2H-pyran-3-ol in an acidic environment.

Materials:

  • 5-Fluorotetrahydro-2H-pyran-3-ol

  • Hydrochloric Acid (HCl), 0.1 M and 1 M

  • Sodium Hydroxide (NaOH), 0.1 M and 1 M (for neutralization)

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Volumetric flasks, pipettes, and vials

  • pH meter

  • Water bath or incubator

Procedure:

  • Prepare a stock solution of 5-Fluorotetrahydro-2H-pyran-3-ol in methanol or acetonitrile (e.g., 1 mg/mL).

  • In separate vials, add a known volume of the stock solution to 0.1 M HCl and 1 M HCl to achieve a final drug concentration of approximately 100 µg/mL.

  • Incubate the vials at a controlled temperature (e.g., 60 °C).

  • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

  • Immediately neutralize the aliquots with an equivalent amount of NaOH to quench the reaction.

  • Dilute the neutralized samples with the mobile phase to a suitable concentration for HPLC analysis.

  • Analyze the samples by a validated stability-indicating HPLC method.

Basic Hydrolysis

Objective: To evaluate the stability of the compound under basic conditions.

Materials:

  • 5-Fluorotetrahydro-2H-pyran-3-ol

  • Sodium Hydroxide (NaOH), 0.1 M and 1 M

  • Hydrochloric Acid (HCl), 0.1 M and 1 M (for neutralization)

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Volumetric flasks, pipettes, and vials

  • pH meter

  • Water bath or incubator

Procedure:

  • Follow the same stock solution preparation as in the acidic hydrolysis protocol.

  • In separate vials, add a known volume of the stock solution to 0.1 M NaOH and 1 M NaOH to a final concentration of about 100 µg/mL.

  • Incubate the vials at a controlled temperature (e.g., 60 °C).

  • Withdraw aliquots at various time points.

  • Neutralize the aliquots with an equivalent amount of HCl.

  • Dilute the neutralized samples with the mobile phase for HPLC analysis.

  • Analyze the samples using a validated stability-indicating HPLC method.

Predicted Degradation Pathways

The following diagrams illustrate the predicted degradation pathways based on the chemical principles of the functional groups present in 5-Fluorotetrahydro-2H-pyran-3-ol.

Acid_Degradation cluster_0 Acid-Catalyzed Hydrolysis Parent 5-Fluorotetrahydro-2H-pyran-3-ol Protonated_Ether Protonated Ether Intermediate Parent->Protonated_Ether + H+ Ring_Opened Linear Hydroxy-Aldehyde Protonated_Ether->Ring_Opened + H2O (Ring Opening)

Caption: Predicted acid-catalyzed degradation pathway.

Base_Degradation cluster_1 Base-Mediated Degradation Parent 5-Fluorotetrahydro-2H-pyran-3-ol Alkoxide Alkoxide Intermediate Parent->Alkoxide + Base (- H+) Oxidation_Product Oxidation Product (Ketone) Parent->Oxidation_Product [O] Elimination_Product Potential Elimination Product (e.g., Dihydropyran derivative) Alkoxide->Elimination_Product - F- (E2 Elimination)

Caption: Potential base-mediated degradation pathways.

Experimental Workflow Visualization

The following diagram outlines a comprehensive workflow for conducting and analyzing forced degradation studies.

Forced_Degradation_Workflow cluster_workflow Forced Degradation Experimental Workflow start Prepare Stock Solution of 5-Fluorotetrahydro-2H-pyran-3-ol stress Subject to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress sampling Sample at Time Intervals stress->sampling quench Quench Reaction (Neutralize/Cool) sampling->quench analysis Analyze by Stability-Indicating Method (HPLC, LC-MS, 19F NMR) quench->analysis data Data Interpretation: - Quantify Parent Compound - Identify Degradation Products - Elucidate Degradation Pathways analysis->data

Caption: General workflow for forced degradation studies.

Data Summary Table

The following table provides a template for summarizing the results of forced degradation studies.

Stress Condition Reagent/Parameter Temperature (°C) Duration (hours) % Degradation Major Degradation Products (Retention Time)
Acidic Hydrolysis0.1 M HCl6024
Acidic Hydrolysis1 M HCl6024
Basic Hydrolysis0.1 M NaOH6024
Basic Hydrolysis1 M NaOH6024
Oxidative3% H₂O₂Room Temp24
ThermalSolid State8048
PhotolyticUV/Vis LightRoom TempAs per ICH Q1B

References

  • BenchChem. (2025). Stability of 6-Fluoro-1-Hexanol Under Acidic and Basic Conditions: An In-depth Technical Guide.
  • Chemical Science. (n.d.).
  • PMC. (n.d.). Base-Induced Instability of Fluorotelomer Alcohols.
  • Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy.
  • NIH. (n.d.).
  • Wiley Online Library. (n.d.). Potential Degradation of 4‐Methyltetrahydropyran (4‐MeTHP)
  • Master Organic Chemistry. (2014, October 17). Acidity and Basicity of Alcohols.
  • Oxford Academic. (2024, November 1). Comparative Biodegradation Study to Assess the Ultimate Fate of Novel Highly Functionalized Hydrofluoroether Alcohols in Wastewater Treatment Plant Microcosms and Surface Waters. Environmental Toxicology and Chemistry.
  • PubMed. (2025, July 8). Revealing Organofluorine Contamination in Effluents and Surface Waters with Complementary Analytical Approaches: Fluorine-19 Nuclear Magnetic Resonance Spectroscopy (19F-NMR) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
  • The Analytical Scientist. (2024, August 21). Tracing PFAS to the Source.
  • PubMed. (2022, March 15).
  • ResearchGate. (2025, August 7).
  • ACS Publications. (2022, January 12).
  • PMC. (2025, September 14). Enhanced biodegradation of fluorinated pharmaceutical by Aspergillus flavus and Cunninghamella elegans biofilms: kinetics and mechanisms.
  • Wikipedia. (n.d.).
  • SpringerLink. (2023, April 23).
  • Scribd. (2013, June 12).
  • Journal of the American Chemical Society. (n.d.).
  • ResearchGate. (2024, September 3).
  • Imperial College London. (n.d.). CHEM95002: Orbitals in Organic Chemistry - Stereoelectronics LECTURE 4 Neighbouring Group Participation (NGP)
  • GSC Online Press. (2021, July 26). Futuristic review on progress in force degradation studies and stability indicating assay method for some antiviral drugs.
  • LCGC International. (2025, January 29). Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry.
  • ResearchGate. (n.d.).
  • YouTube. (2018, October 20).
  • PubMed. (2025, September 27).
  • ResearchGate. (2025, August 10). The Influence of Neighboring Group Participation on the Hydrolysis of 2-O-Substituted Methyl Glucopyranosides.
  • Shimadzu Scientific Instruments. (2019, January 10). WHITE PAPER Ultra-fast LC-MS/MS Analysis of PFAS in Environmental Samples Introduction.
  • PubMed. (2006, October 15). Environmental analysis of fluorinated alkyl substances by liquid chromatography-(tandem) mass spectrometry: a review.
  • Lhasa Limited. (2024, February 19). In Silico Prediction Of Pharmaceutical Degradation Pathways: A Benchmarking Study Using The Software Program Zeneth.
  • Chemistry Stack Exchange. (2015, October 28).
  • ResearchGate. (2025, August 6). Environmental analysis of fluorinated alkyl substances by liquid chromatography-(tandem) mass spectrometry: A review.
  • PMC. (n.d.).
  • PubMed. (2017, February 21). Pre-treatment assay of 5-fluorouracil degradation rate (5-FUDR) to improve prediction of 5-fluorouracil toxicity in gastro-esophageal cancer.
  • ChemRxiv. (n.d.). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective.
  • RSC Publishing. (n.d.). .

  • PubMed. (2026, January 21). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective.
  • Taylor & Francis. (n.d.). Tetrahydropyran – Knowledge and References.
  • RSC Publishing. (n.d.). Novel non-target analysis of fluorine compounds using ICPMS/MS and HPLC-ICPMS/MS.
  • (n.d.).
  • (2024, April 4).
  • RSC Publishing. (n.d.). Functional group dependence of the acid catalyzed ring opening of biomass derived furan rings: an experimental and theoretical study.
  • PubMed. (2004, July 12). Catalytic oxidative ring opening of THF promoted by a carboxylate-bridged diiron complex, triarylphosphines, and dioxygen.
  • MDPI. (n.d.).
  • YouTube. (2015, April 28).
  • (n.d.). Perfluorinated compounds detection using non-target analysis of rp-hpLC-ICpMS/MS.
  • (n.d.).
  • PMC. (n.d.). Palladium-Catalyzed Synthesis of 2,1′-Disubstituted Tetrahydrofurans from γ-Hydroxy Internal Alkenes.

Sources

Optimization

Controlling hygroscopicity of 5-Fluorotetrahydro-2H-pyran-3-ol samples

Subject: Moisture Control & Hygroscopicity Management Ticket ID: #F-PYR-HYGRO-001 Status: Open Support Level: Tier 3 (Senior Application Scientist)[1] Executive Summary: The "Invisible" Impurity Welcome to the technical...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Moisture Control & Hygroscopicity Management Ticket ID: #F-PYR-HYGRO-001 Status: Open Support Level: Tier 3 (Senior Application Scientist)[1]

Executive Summary: The "Invisible" Impurity

Welcome to the technical support hub for 5-Fluorotetrahydro-2H-pyran-3-ol (CAS: 19752-84-2).[1]

If you are experiencing inconsistent yields, stalling coupling reactions, or unexpected stoichiometry shifts, the culprit is likely water .[1] This compound is not merely "wet" in the traditional sense; it is hygroscopic due to the synergistic effect of the hydroxyl group (-OH) and the electron-withdrawing fluorine atom. The fluorine atom increases the acidity of the hydroxyl proton (inductive effect), enhancing its capability to act as a hydrogen-bond donor to atmospheric moisture.

This guide provides a self-validating system to Measure, Remove, and Prevent moisture accumulation.[1]

Diagnostic Module: Is Your Sample Compromised?

Before attempting remediation, you must quantify the problem.[1] Visual inspection is often insufficient until water content exceeds 5-10%.[1]

Tier 1: Analytical Verification (Quantitative)
MethodSuitabilityDetection LimitNotes
Karl Fischer (KF) Titration Gold Standard < 10 ppmCoulometric KF is preferred.[1] Ensure the solvent system (often Methanol/DCM) solubilizes the pyranol completely.
1H-NMR (Proton NMR) Rapid Check ~1000 ppmLook for the water peak shift.[1] In CDCl₃, H₂O usually appears around 1.56 ppm but shifts downfield (to ~2-4 ppm) if H-bonded to the alcohol.
IR Spectroscopy Qualitative High (>1%)Broadening of the O-H stretch (3200-3550 cm⁻¹) indicates H-bonding with water.
Tier 2: Visual & Physical Cues (Qualitative)
  • Viscosity Change: The liquid becomes noticeably more viscous due to extensive H-bonding networks.

  • Cloudiness: In non-polar solvents (e.g., Hexane, Toluene), a wet sample may cause turbidity or phase separation.[1]

  • Clumping (if solid): If your isomer is solid at room temperature, "sticky" crystals or clumping indicates surface moisture adsorption.[1]

Remediation Protocols: Drying the Sample

WARNING: Do not use acidic drying agents (e.g., P₂O₅) or strong Lewis acids, as the pyran ring can be sensitive to acid-catalyzed ring opening or elimination of HF.[1]

Workflow Visualization: The Decision Matrix

Moisture_Management Start Sample Status Analysis Check Check Water Content (Karl Fischer / NMR) Start->Check Decision Water Content Level? Check->Decision Low < 500 ppm (Maintenance) Decision->Low Low High > 500 ppm (Remediation) Decision->High High Sieves Protocol A: Activated 3A/4A Sieves (24-48h) Low->Sieves VacDist Protocol B: Azeotropic Distillation or Vacuum Drying High->VacDist Store Storage under Argon (Parafilm/Teflon Tape) Sieves->Store VacDist->Check Re-Verify

Figure 1: Decision matrix for selecting the appropriate drying protocol based on initial moisture analysis.

Protocol A: Molecular Sieve Treatment (For < 1% Water)

Best for: Maintaining dryness or polishing slightly wet samples.[1]

  • Activation: Heat 3A or 4A molecular sieves to 300°C for at least 3 hours (preferably under vacuum). Note: Microwave activation is inconsistent and not recommended for rigorous chemistry.

  • Ratio: Add 20% w/v of activated sieves to the liquid sample (or solution).

  • Time: Allow to stand for 24 hours under an inert atmosphere.

  • Filtration: Filter through a dried frit or syringe filter before use to remove sieve dust.[1]

Protocol B: Azeotropic Distillation (For > 1% Water)

Best for: Bulk water removal from heavily compromised samples.[1]

  • Solvent Choice: Dissolve the pyranol in Toluene or Benzene (forms a positive azeotrope with water).[1]

  • Process: Rotovap the mixture. The water will co-distill with the solvent.

  • Repetition: Repeat 2-3 times.

  • Final Step: High-vacuum drying (0.1 Torr) at ambient temperature to remove residual solvent.[1]

Chemical Implications: Why It Matters

Water is not inert.[1] In the context of fluorinated pyranols, it actively competes in reactions.[1]

Impact Analysis Pathway

Chemistry_Impact Water Residual Water (Nucleophile/Proton Source) Reaction1 Reagent Quenching (e.g., n-BuLi, Grignards) Water->Reaction1 Protonation Reaction2 Competitive Nucleophile (Esterification/Alkylation) Water->Reaction2 Hydrolysis Reaction3 H-Bond Interference (Catalyst Poisoning) Water->Reaction3 Coordination Outcome Yield Loss & Stoichiometry Mismatch Reaction1->Outcome Reaction2->Outcome Reaction3->Outcome

Figure 2: Mechanistic pathways by which residual moisture degrades reaction performance.

Frequently Asked Questions (FAQs)

Q: Can I use silica gel to dry this compound? A: No. Silica gel is slightly acidic and possesses surface hydroxyls that can H-bond strongly to the pyranol, leading to mass loss (adsorption) or potential isomerization/degradation.[1] Use neutral alumina or molecular sieves.[1]

Q: My sample is a solid, but it looks "oily." Is it degraded? A: Not necessarily. This compound has a low melting point (depending on the specific diastereomer).[1] Hygroscopicity causes "melting point depression."[1] Water acts as an impurity, lowering the solid's melting point below room temperature.[1] Dry it using Protocol B , and it may resolidify.[1]

Q: Why does the fluorine atom make it more hygroscopic? A: The fluorine atom is highly electronegative. Through the inductive effect (


), it pulls electron density away from the carbon backbone and the oxygen of the hydroxyl group. This makes the hydroxyl proton more acidic ($ \delta+ $), thereby increasing its ability to form strong hydrogen bonds with the oxygen in water molecules.

Q: How should I store it long-term? A:

  • Container: Amber glass vial with a Teflon-lined cap.

  • Seal: Wrap the cap interface with Parafilm or electrical tape.[1]

  • Environment: Store in a desiccator or, ideally, a fridge/freezer (-20°C) to reduce the kinetic rate of moisture absorption.[1] Allow to warm to room temperature before opening to prevent condensation.

References

  • Bradley, D., Williams, G., & Lawton, M. (2010).[1] Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry.[1] Link[1]

    • Relevance: Establishes the superiority of molecular sieves (3A/4A) over other drying agents for alcohols.[1]

  • Kellum, G. E., & Barger, J. D. (1970).[1] Determination of water in nylon with Karl Fischer reagent using fluorinated alcohols as solvents.[1][2][3] Analytical Chemistry.[1][3][4] Link[1]

    • Relevance: Validates the use of Karl Fischer titration in the presence of fluorin
  • Burfield, D. R., & Smithers, R. H. (1983).[1] Desiccant Efficiency in Solvent Drying.[1] 3. Dipolar Aprotic Solvents and Alcohols.[1] The Journal of Organic Chemistry.[1] Link[1]

    • Relevance: Provides the kinetic data supporting the 24-hour drying time for alcohols using sieves.
  • Chambers, R. D. (2004).[1] Fluorine in Organic Chemistry.[1] Blackwell Publishing.[1]

    • Relevance: Authoritative text on the inductive effects of fluorine on neighboring functional groups (acidity of fluorin

Sources

Reference Data & Comparative Studies

Validation

Mass Spectrometry Fragmentation Patterns of Fluorinated Pyranols: A Technical Comparison Guide

Executive Summary Fluorinated pyranols (fluorinated tetrahydropyran-ols) are increasingly critical in medicinal chemistry as bioisosteres for sugars and morpholines, offering metabolic stability and altered lipophilicity...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Fluorinated pyranols (fluorinated tetrahydropyran-ols) are increasingly critical in medicinal chemistry as bioisosteres for sugars and morpholines, offering metabolic stability and altered lipophilicity. However, their mass spectrometric (MS) analysis presents unique challenges due to the high electronegativity of fluorine and the lability of the hydroxyl group.

This guide provides a comparative analysis of ionization strategies (EI vs. ESI) and details the specific fragmentation mechanisms that distinguish fluorinated pyranols from their non-fluorinated counterparts. We focus on the competition between dehydration (


) and dehydrofluorination (

)
, and how Retro-Diels-Alder (RDA) reactions allow for regioisomeric differentiation.

Part 1: The Fluorine Effect & Ionization Strategy

Before analyzing fragmentation, one must select the correct ionization "product" (methodology). The presence of fluorine (


) introduces a mass shift of +18 Da relative to hydrogen but significantly alters bond labile properties.
Comparative Analysis: EI vs. ESI vs. CI

For fluorinated pyranols, no single ionization method provides a complete picture. The following table compares the "performance" of these techniques specifically for this chemical class.

FeatureElectron Ionization (EI) Electrospray Ionization (ESI) Chemical Ionization (CI)
Energy Regime Hard (70 eV)Soft (Thermal/Electric)Soft/Intermediate
Molecular Ion (

)
Poor. Often absent due to rapid HF/

loss.
Excellent. Observed as

,

, or

.
Good.

usually visible.
Structural Insight High. Rich fragmentation (RDA,

-cleavage) allows isomer differentiation.
Low. Primarily adducts; requires MS/MS (CID) for structural data.Medium. Confirms MW but lacks fingerprint detail.
Fluorine Specificity High. Distinctive loss of 20 Da (HF).Low. F-atom is stable on the ring unless forced by CID.Medium.
Best Use Case Structural elucidation of unknown isomers.Quantitation and MW confirmation in biological matrices.Confirmation when EI fails to show

.
Decision Workflow

The following diagram illustrates the logical flow for selecting the ionization mode based on analytical requirements.

IonizationSelection Start Analytical Goal MW_Conf MW Confirmation Start->MW_Conf Struct_Elucid Structural Elucidation (Isomer ID) Start->Struct_Elucid ESI_Pos ESI (+) Mode Look for [M+Na]+ or [M+NH4]+ MW_Conf->ESI_Pos Polar/Labile CI_Soft Chemical Ionization (CH4) Verify [M+H]+ MW_Conf->CI_Soft Volatile/Neutral EI_Hard EI (70 eV) Analyze RDA Fragments Struct_Elucid->EI_Hard Primary Method EI_Hard->CI_Soft If M+ absent

Figure 1: Strategic decision tree for selecting ionization modes for fluorinated pyranols.

Part 2: Fragmentation Mechanisms

Understanding the specific fragmentation pathways is essential for interpreting spectra, particularly in Electron Ionization (EI).

Dehydrofluorination (Loss of HF) vs. Dehydration

Unlike non-fluorinated alcohols which primarily lose water (


), fluorinated pyranols exhibit a competitive loss of hydrogen fluoride (

).
  • Mechanism: Thermal or charge-induced elimination.

  • Diagnostic Value: A peak at

    
     is a "smoking gun" for aliphatic fluorine. If both -OH and -F are present, you may see a cumulative loss of 38 Da (
    
    
    
    ).
Retro-Diels-Alder (RDA) Reaction

This is the most powerful mechanism for locating the position of the fluorine atom on the pyran ring. The pyran ring opens and splits into a diene and a dienophile.

  • Scenario A (3-Fluoro-pyran-4-ol): The ring split will distribute mass differently than in Scenario B.[1]

  • Scenario B (2-Fluoro-pyran-4-ol): The fluorine remains on the fragment containing the ether oxygen or the alkene fragment depending on charge localization.

Alpha-Cleavage

Cleavage occurs adjacent to the hydroxyl group. The presence of fluorine on the


-carbon (geminal fluorohydrin) is rare due to instability, but if F is on the 

-carbon, it inductively destabilizes the resulting cation, reducing the intensity of

-cleavage peaks compared to non-fluorinated analogs.
Mechanistic Pathway Diagram

The following diagram details the fragmentation of a generic 3-fluoro-tetrahydropyran-4-ol.

FragmentationPathways MolIon Molecular Ion (M+) (Unstable) LossHF [M - HF]+ (M - 20 Da) MolIon->LossHF - HF LossH2O [M - H2O]+ (M - 18 Da) MolIon->LossH2O - H2O RingOpen Ring Opening (Distonic Ion) MolIon->RingOpen RDA Initiation Frag_Diene Diene Fragment (Contains F?) RingOpen->Frag_Diene Charge Retention Frag_Ene Alkene Fragment (Neutral Loss) RingOpen->Frag_Ene Neutral Loss

Figure 2: Primary fragmentation pathways for fluorinated pyranols under EI conditions.

Part 3: Experimental Protocol & Data Interpretation

To ensure reproducible data, the following protocol synthesizes best practices for handling fluorinated alcohols.

Protocol: GC-MS Analysis (EI Mode)

Objective: Obtain structural fingerprint for isomer differentiation.

  • Sample Preparation:

    • Dissolve 1 mg of fluorinated pyranol in 1 mL Dichloromethane (DCM).

    • Note: Avoid methanol if transesterification or acetal formation is possible (acid catalyzed).

  • Inlet Conditions:

    • Temperature:

      
       (Keep strictly controlled).
      
    • Caution: excessively high inlet temps (

      
      ) can cause thermal dehydrofluorination before ionization, leading to false spectra.
      
  • Column:

    • Standard 5% Phenyl-methylpolysiloxane (e.g., DB-5ms).

    • Fluorinated compounds often elute earlier than their non-fluorinated hydrogen analogs due to lower polarizability of C-F bonds despite higher mass.

  • MS Parameters:

    • Source Temp:

      
      .
      
    • Scan Range: 30–300 m/z.

Characteristic Ion Table

Comparison of theoretical fragments for 4-hydroxytetrahydropyran (Non-F) vs. 3-fluoro-4-hydroxytetrahydropyran (F-analog) .

Fragment TypeNon-Fluorinated (

, MW 102)
Fluorinated (

, MW 120)
Interpretation
Molecular Ion (

)
m/z 102 (Weak)m/z 120 (Trace/Absent)F-compounds show weaker

due to facile HF loss.
Dehydration (

)
m/z 84m/z 102Loss of water.
Dehydrofluorination (

)
N/Am/z 100Diagnostic. Specific to F-alcohols.
Combined Loss (

)
N/Am/z 82Simultaneous loss of

and

.

-Cleavage
m/z 55, 87Shifted by +18 DaDepends on if F is retained in the charged fragment.

References

  • NIST Mass Spectrometry Data Center. Electron Ionization Mass Spectra of Fluorinated Hydrocarbons. National Institute of Standards and Technology. [Link]

  • International Journal of Mass Spectrometry. Energetics of HF loss in fluorinated compounds.[Link]

  • Journal of Mass Spectrometry. Differentiation of fluorine substitution position on phenyl rings using Energy-Resolved Mass Spectrometry.[Link]

  • ChemGuide. Fragmentation Patterns in Mass Spectra.[Link]

  • ResearchGate. Fluorinated Propionic Acids Unmasked: Fragmentation Phenomena.[Link]

Sources

Comparative

The Fluorine Advantage: A Comparative Analysis of 5-Fluorotetrahydro-2H-pyran-3-ol and its Non-Fluorinated Analog in Drug Discovery

A Senior Application Scientist's Guide to Understanding the Bioactivity Implications of Fluorination on a Privileged Scaffold The tetrahydropyran ring is a common motif in a multitude of bioactive natural products and sy...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Understanding the Bioactivity Implications of Fluorination on a Privileged Scaffold

The tetrahydropyran ring is a common motif in a multitude of bioactive natural products and synthetic drugs, valued for its favorable pharmacokinetic properties.[2] The introduction of a fluorine atom, the most electronegative element, at the 5-position of the tetrahydro-2H-pyran-3-ol scaffold is poised to induce significant alterations in the molecule's biological profile.

Physicochemical Properties: A Tale of Two Analogs

The substitution of a hydrogen atom with fluorine instigates a cascade of changes in a molecule's fundamental properties. These alterations, though subtle, can have profound implications for a drug candidate's journey through the body.

PropertyTetrahydro-2H-pyran-3-ol (Predicted)5-Fluorotetrahydro-2H-pyran-3-ol (Predicted)Rationale for a Drug Discovery Scientist
Molecular Weight 102.13 g/mol 120.12 g/mol A modest increase, unlikely to significantly impact membrane permeability based on size alone.
LogP (Lipophilicity) LowerHigherFluorine substitution generally increases lipophilicity, which can enhance membrane permeability and cell penetration.[1] However, excessive lipophilicity can lead to off-target effects and reduced solubility.
pKa (Acidity of 3-OH) Higher (Less Acidic)Lower (More Acidic)The strong electron-withdrawing nature of the fluorine atom will increase the acidity of the hydroxyl group through an inductive effect.[3] This can influence ionization state at physiological pH, affecting target binding and solubility.
Metabolic Stability LowerHigherThe carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage, particularly by cytochrome P450 enzymes.[1] This can block sites of metabolism, leading to a longer half-life and improved bioavailability.

The Ripple Effect: Anticipated Impact on Bioactivity

The aforementioned changes in physicochemical properties are expected to translate into a distinct bioactivity profile for the fluorinated analog.

Enhanced Target Engagement: The increased acidity of the hydroxyl group in 5-Fluorotetrahydro-2H-pyran-3-ol could lead to stronger hydrogen bonding interactions with target proteins. Furthermore, the polarized C-F bond can participate in favorable dipole-dipole or orthogonal multipolar interactions with the protein backbone or side chains, potentially increasing binding affinity.

Improved Pharmacokinetics: The enhanced metabolic stability of the fluorinated compound is a significant advantage.[1] By preventing metabolic degradation at or near the site of fluorination, the molecule can maintain its therapeutic concentration for a longer duration, potentially allowing for less frequent dosing. The increased lipophilicity may also lead to better absorption and distribution to the target tissue.

Potential for Altered Selectivity: The subtle conformational changes induced by the fluorine atom, along with its unique electronic properties, could lead to a different selectivity profile. The fluorinated analog might exhibit higher affinity for the intended target and reduced affinity for off-target proteins, leading to a better safety profile.

Experimental Roadmap for a Head-to-Head Comparison

To empirically validate these predicted differences, a systematic experimental approach is necessary. The following protocols outline a robust strategy for comparing the bioactivity of 5-Fluorotetrahydro-2H-pyran-3-ol and its non-fluorinated counterpart.

Workflow for Comparative Bioactivity Assessment

G cluster_0 Phase 1: Synthesis & Physicochemical Characterization cluster_1 Phase 2: In Vitro Bioactivity Screening cluster_2 Phase 3: ADME & Toxicology Profiling Synthesis Synthesis of Analogs Purity Purity & Structural Confirmation (NMR, MS) Synthesis->Purity PhysChem Physicochemical Profiling (LogP, pKa, Solubility) Purity->PhysChem PrimaryAssay Primary Target-Based Assay (e.g., Enzyme Inhibition) PhysChem->PrimaryAssay Informed by physicochemical properties DoseResponse Dose-Response & IC50/EC50 Determination PrimaryAssay->DoseResponse OrthogonalAssay Orthogonal Assay (Confirmatory) DoseResponse->OrthogonalAssay Selectivity Selectivity Profiling (Panel of related targets) OrthogonalAssay->Selectivity MetabolicStability Metabolic Stability Assay (Microsomes, Hepatocytes) Selectivity->MetabolicStability Prioritize promising candidates Permeability Cell Permeability Assay (e.g., Caco-2) MetabolicStability->Permeability Cytotoxicity Cytotoxicity Assay (e.g., MTT on relevant cell lines) Permeability->Cytotoxicity

Caption: A streamlined workflow for the comparative evaluation of fluorinated and non-fluorinated analogs.

Detailed Experimental Protocols

1. Synthesis and Characterization

  • Objective: To synthesize both tetrahydro-2H-pyran-3-ol and 5-Fluorotetrahydro-2H-pyran-3-ol with high purity.

  • Protocol:

    • Synthesis of Tetrahydro-2H-pyran-3-ol: A common route involves the reduction of dihydro-2H-pyran-3(4H)-one.

    • Synthesis of 5-Fluorotetrahydro-2H-pyran-3-ol: This can be achieved through various fluorination strategies, such as the treatment of a suitable precursor with a fluorinating agent like diethylaminosulfur trifluoride (DAST).

    • Purification: Both compounds should be purified using column chromatography to achieve >95% purity.

    • Structural Verification: Confirm the identity and purity of the final compounds using ¹H NMR, ¹³C NMR, ¹⁹F NMR (for the fluorinated analog), and high-resolution mass spectrometry.

2. In Vitro Bioactivity Assay (Example: Kinase Inhibition Assay)

  • Objective: To determine the inhibitory potency (IC50) of the compounds against a specific kinase target.

  • Protocol:

    • Prepare a stock solution of each compound in DMSO.

    • Perform serial dilutions to create a range of concentrations.

    • In a 96-well plate, combine the kinase, its substrate (e.g., a peptide), and ATP.

    • Add the test compounds at various concentrations.

    • Incubate the reaction at the optimal temperature for the kinase.

    • Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., luminescence-based assay).

    • Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

3. Metabolic Stability Assay

  • Objective: To assess the susceptibility of the compounds to metabolism by liver enzymes.

  • Protocol:

    • Incubate a known concentration of each compound with liver microsomes (human or rat) and NADPH (as a cofactor for P450 enzymes).

    • Take samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Quench the reaction by adding a solvent like acetonitrile.

    • Analyze the remaining amount of the parent compound at each time point using LC-MS/MS.

    • Calculate the in vitro half-life (t½) and intrinsic clearance (Clint) for each compound.

Conclusion: The Strategic Value of Fluorination

While this guide presents a predictive comparison, the underlying principles are firmly rooted in decades of medicinal chemistry research. The introduction of a fluorine atom into the tetrahydro-2H-pyran-3-ol scaffold is anticipated to significantly enhance its drug-like properties. The expected improvements in metabolic stability and target affinity make 5-Fluorotetrahydro-2H-pyran-3-ol a compelling candidate for further investigation. The provided experimental framework offers a clear path for researchers to empirically validate these hypotheses and unlock the full potential of this fluorinated scaffold in the development of novel therapeutics.

References

  • Ahmed, M., et al. (2011). Synthesis and biological activities of some fused pyran derivatives. Journal of the Serbian Chemical Society. Available at: [Link]

  • Di Mola, A., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules. Available at: [Link]

  • Olker, J. H., et al. (2023). In vitro screening of per- and polyfluorinated substances (PFAS) for interference with seven thyroid hormone system targets across nine assays. Toxicology and Applied Pharmacology. Available at: [Link]

  • Głowacka, I. E., et al. (2022). Fluorinated Analogues of Lepidilines A and C: Synthesis and Screening of Their Anticancer and Antiviral Activity. Molecules. Available at: [Link]

  • Reddy, T. N., et al. (2017). Design, synthesis, and biological evaluation of 4-H pyran derivatives as antimicrobial and anticancer agents. Medicinal Chemistry Research. Available at: [Link]

  • Saeed, A., et al. (2025). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Molecules. Available at: [Link]

  • Saleh, M. J., et al. (2024). Preparation And Evaluation Of The Biological Activity Of A 2- Amino Pyran Ring Using A Solid Base Catalyst. Central Asian Journal of Medical and Natural Science. Available at: [Link]

  • Zhou, C., et al. (2016). Design, synthesis and biological evaluation of 5-fluorouracil-derived benzimidazoles as novel type of potential antimicrobial agents. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Patlewicz, G., et al. (2024). A Comparison of In Vitro Points of Departure with Human Blood Levels for Per- and Polyfluoroalkyl Substances (PFAS). Toxics. Available at: [Link]

  • Al-Saffar, Y., et al. (2025). Observational suspected adverse drug reaction profiles of fluoro-pharmaceuticals and potential mimicry of per- and polyfluoroalkyl substances (PFAS) in the United Kingdom. PLOS ONE. Available at: [Link]

  • Shrivastava, A., & Gupta, V. D. (2014). Bioactive and pharmacologically important pyrano[2,3-c]pyrazoles: A review. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Sharma, K., et al. (2023). An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease. Frontiers in Chemistry. Available at: [Link]

  • Gao, Y., et al. (2023). Fascinating Furanosteroids and Their Pharmacological Profile. Molecules. Available at: [Link]

  • Al-Saffar, Y., et al. (2025). Observational suspected adverse drug reaction profiles of fluoro-pharmaceuticals and potential mimicry of per- and polyfluoroalkyl substances (PFAS) in the United Kingdom. ResearchGate. Available at: [Link]

  • Bégué, J.-P., & Bonnet-Delpon, D. (2006). Recent Advances (1995-2005) in Fluorinated Pharmaceuticals Based on Natural Products. Journal of Fluorine Chemistry. Available at: [Link]

Sources

Validation

A Senior Application Scientist's Guide to Validating Enantiomeric Excess (ee) of 5-Fluorotetrahydro-2H-pyran-3-ol via Chiral HPLC

Abstract The stereochemical identity of a pharmaceutical agent is a critical determinant of its pharmacological and toxicological profile. For novel chiral building blocks like 5-Fluorotetrahydro-2H-pyran-3-ol, a fluorin...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The stereochemical identity of a pharmaceutical agent is a critical determinant of its pharmacological and toxicological profile. For novel chiral building blocks like 5-Fluorotetrahydro-2H-pyran-3-ol, a fluorinated carbohydrate analogue with significant potential in drug discovery, the precise determination of enantiomeric excess (ee) is not merely a quality control metric but a fundamental necessity for ensuring safety and efficacy. This guide provides a comprehensive, in-depth comparison of chiral High-Performance Liquid Chromatography (HPLC) methodologies for the robust validation of its enantiomeric purity. We will explore the causality behind the selection of chiral stationary phases (CSPs), detail a step-by-step workflow for method development and validation in line with ICH Q2(R1) guidelines, and present data interpretation and troubleshooting strategies to empower researchers in this critical analytical task.

Introduction: The Imperative of Enantiopurity

5-Fluorotetrahydro-2H-pyran-3-ol is a chiral molecule containing two stereocenters, making it a valuable synthon for introducing both fluorine and a hydroxylated pyran ring into drug candidates—motifs known to modulate metabolic stability and binding affinity. However, as with all chiral compounds, its enantiomers can exhibit dramatically different biological activities. One enantiomer may be therapeutic while the other could be inactive or, in worst-case scenarios, toxic.[1] Therefore, the ability to accurately quantify the enantiomeric excess (% ee) is paramount during the entire drug development lifecycle, from initial synthesis to final formulation.

Chiral HPLC stands as the gold standard for this task, offering high resolution, sensitivity, and reproducibility for separating and quantifying enantiomers.[2][3] This guide focuses on establishing a self-validating system for this specific analyte, ensuring the generated data is scientifically sound and regulatorily compliant.

The Principle of Chiral Recognition in HPLC

The separation of enantiomers, which possess identical physical properties in an achiral environment, is achieved by introducing a chiral environment within the HPLC column. This is accomplished using a Chiral Stationary Phase (CSP). The fundamental mechanism of separation is based on the three-point interaction model .[4][5] For chiral recognition to occur, one enantiomer must form a transient diastereomeric complex with the CSP involving at least three simultaneous interactions (e.g., hydrogen bonds, π-π interactions, steric hindrance).[6][7] Its mirror image will be unable to establish all three of these interactions simultaneously, leading to a weaker overall binding affinity and, consequently, a different retention time on the column.

Caption: The "three-point interaction" model for chiral recognition.

Comparative Guide to Chiral Stationary Phase (CSP) Selection

The choice of CSP is the most critical factor in developing a successful chiral separation method. For a polar, fluorinated molecule like 5-Fluorotetrahydro-2H-pyran-3-ol, which contains hydrogen bond donors (-OH) and acceptors (ether oxygen, fluorine), polysaccharide-based CSPs are the most promising starting point.[8][9]

Polysaccharide-Based CSPs

These are the most widely used CSPs, consisting of cellulose or amylose derivatives coated or immobilized on a silica support.[9][10] The chiral recognition mechanism relies on the formation of inclusion complexes within the helical polymer structure, involving hydrogen bonds, dipole-dipole interactions, and steric hindrance.

  • Coated Phases (e.g., CHIRALCEL® OD, CHIRALPAK® AD): These are workhorse columns with a vast library of successful applications.[11][12] However, they have solvent restrictions; "aggressive" solvents like tetrahydrofuran (THF), dichloromethane (DCM), or ethyl acetate can damage the coated phase.

  • Immobilized Phases (e.g., CHIRALPAK® IA, IB, IC): In these columns, the polysaccharide selector is covalently bonded to the silica.[13][14] This provides universal solvent compatibility, allowing for a much broader range of mobile phases and sample solvents.[10][14] This flexibility is invaluable for optimizing selectivity and for analyzing compounds with poor solubility. For our target analyte, an immobilized column is highly recommended to explore a wider range of separation conditions.

Other CSP Classes

While less likely to be the first choice for this analyte, other CSPs are worth noting for complex cases:

  • Pirkle-type (Brush-type) CSPs: These phases rely on π-π interactions and are excellent for compounds with aromatic rings. They are less suitable for our non-aromatic target.[4]

  • Macrocyclic Glycopeptide CSPs (e.g., Teicoplanin-based): These are effective for separating amino acids and other amphipathic molecules in reversed-phase mode.[15]

Performance Comparison of Recommended CSPs

The following table summarizes the expected performance characteristics of suitable polysaccharide CSPs for screening 5-Fluorotetrahydro-2H-pyran-3-ol. The goal is to achieve a resolution (Rs) of ≥ 1.5, which indicates baseline separation.[8]

Chiral Stationary Phase (CSP)Selector TypePhase TypeTypical Mobile Phase (Normal Phase)Expected Resolution (Rs)Key Advantage
CHIRALPAK® IA [14]Amylose DerivativeImmobilizedHexane/Ethanol, Hexane/IPA, Pure Alcohols, MTBE, THF, DCMGood to ExcellentUniversal solvent compatibility, robust, high success rate.
CHIRALPAK® IB [9]Cellulose DerivativeImmobilizedHexane/Ethanol, Hexane/IPA, Pure Alcohols, MTBE, THF, DCMGood to ExcellentComplementary selectivity to amylose phases.
CHIRALCEL® OD-H [12]Cellulose DerivativeCoatedHexane/IPA, Hexane/EthanolGoodExtensive literature support, cost-effective.
CHIRALPAK® AD-H [11][12]Amylose DerivativeCoatedHexane/IPA, Hexane/EthanolGoodBroad applicability, often complementary to OD-H.

Experimental Workflow: Method Development and Validation

A structured, logical workflow is essential for efficiently developing a robust and reliable method. The process moves from broad screening to fine-tuning and finally to formal validation according to regulatory standards.[16][17]

MethodDevelopmentWorkflow Start Start: Racemic Standard (1 mg/mL) Screen Phase 1: CSP & Mobile Phase Screening (e.g., CHIRALPAK IA, IB) (Hex/EtOH, Hex/IPA, MeOH, ACN) Start->Screen ResolutionCheck Resolution (Rs) ≥ 1.5? Screen->ResolutionCheck Optimize Phase 2: Method Optimization - Adjust Modifier % - Test Additives (e.g., TFA, DEA) - Vary Temperature & Flow Rate ResolutionCheck->Optimize No SystemSuitability Phase 3: System Suitability Test - Inject Standard 6x - Check %RSD for Area, RT - Confirm Rs > 1.5 ResolutionCheck->SystemSuitability Yes Optimize->Screen Re-screen if needed Optimize->SystemSuitability Optimized Validation Phase 4: ICH Q2(R1) Method Validation - Specificity, Linearity, Accuracy - Precision (Repeatability, Intermediate) - LOD, LOQ, Robustness SystemSuitability->Validation ValidatedMethod Validated Method for ee Analysis Validation->ValidatedMethod

Caption: Workflow for Chiral HPLC Method Development and Validation.

Protocol: Initial Screening

Objective: To identify a CSP and mobile phase combination that shows baseline separation (Rs ≥ 1.5).

  • Sample Preparation: Prepare a 1 mg/mL solution of the racemic 5-Fluorotetrahydro-2H-pyran-3-ol standard in the initial mobile phase to avoid solvent mismatch effects.[8]

  • Column Selection: Begin with a robust, immobilized column such as CHIRALPAK® IA.

  • Mobile Phase Screening: Run a series of isocratic separations using the following mobile phases at a flow rate of 1.0 mL/min.

    • 90:10 n-Hexane / Isopropanol (IPA)

    • 90:10 n-Hexane / Ethanol

    • 100% Methanol

    • 100% Acetonitrile (ACN)

  • Detection: Use a UV detector at a low wavelength (e.g., 210 nm) as the analyte lacks a strong chromophore.

  • Evaluation: Analyze the chromatograms. If partial separation is observed, proceed to optimization. If no separation is seen, switch to a complementary column (e.g., CHIRALPAK® IB) and repeat the screening.

Protocol: Method Optimization

Objective: To fine-tune the separation to achieve optimal resolution, peak shape, and analysis time.

  • Mobile Phase Composition: Using the best condition from screening, systematically vary the alcohol modifier percentage (e.g., from 5% to 20% in hexane). Lower alcohol content generally increases retention and can improve resolution, but may also broaden peaks.

  • Additives: For polar analytes, acidic or basic additives can significantly improve peak shape.[18] Introduce 0.1% trifluoroacetic acid (TFA) for acidic conditions or 0.1% diethylamine (DEA) for basic conditions into the mobile phase.

  • Flow Rate and Temperature: Evaluate flow rates between 0.5 and 1.5 mL/min. Lower flow rates can increase efficiency and resolution.[19] Adjusting column temperature (e.g., between 15°C and 40°C) can also alter selectivity.

Protocol: Method Validation (ICH Q2(R1) Guidelines)

Once an optimized method is established, it must be formally validated to prove it is suitable for its intended purpose.[20]

  • Specificity: Demonstrate that excipients or impurities do not interfere with the peaks of the two enantiomers.

  • Linearity: Construct a calibration curve for the primary enantiomer over a specified range (e.g., 80% to 120% of the target concentration) and verify that the response is linear (R² > 0.998).[17][21]

  • Accuracy: Perform recovery studies by spiking a known amount of the enantiomer into a placebo mixture at different concentration levels.

  • Precision:

    • Repeatability: Analyze multiple preparations of the same sample on the same day.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument. The Relative Standard Deviation (%RSD) should typically be less than 2%.[21]

  • Limit of Quantitation (LOQ): Determine the lowest concentration of the minor enantiomer that can be reliably quantified. This is critical for accurately measuring high % ee values.

  • Robustness: Deliberately make small variations to method parameters (e.g., flow rate ±5%, temperature ±2°C, mobile phase composition ±2%) and show that the results remain unaffected.[16]

Data Analysis and Calculation of Enantiomeric Excess

After a successful separation, the data is used to calculate key performance indicators and the final % ee value.

  • Resolution (Rs): This quantifies the degree of separation between the two enantiomer peaks. A value of Rs ≥ 1.5 is required for reliable quantification.[8]

    • Rs = 2 * (t_R2 - t_R1) / (w1 + w2)

    • Where t_R1, t_R2 are the retention times and w1, w2 are the peak widths at the base.

  • Enantiomeric Excess (% ee): This is the measure of the purity of the sample.[3]

    • % ee = (|Area1 - Area2| / (Area1 + Area2)) * 100

    • Where Area1 and Area2 are the integrated peak areas of the major and minor enantiomers, respectively.

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
Poor Resolution (Rs < 1.5) - Suboptimal mobile phase composition.- Incorrect CSP selection.- Optimize alcohol modifier percentage.- Decrease flow rate.- Screen a different, complementary CSP.[19]
Peak Tailing - Secondary interactions between the analyte and silica support.- Sample solvent mismatch.- Add 0.1% TFA or DEA to the mobile phase.- Dissolve the sample in the mobile phase.[22][23]
Inconsistent Retention Times - Column not fully equilibrated.- Mobile phase composition changing.- Temperature fluctuations.- Flush column with mobile phase for at least 30 minutes before injection.- Use freshly prepared mobile phase.- Use a column thermostat.[19]
Loss of Performance - Column contamination from sample matrix.- Use of an incompatible solvent on a coated phase.- Implement a proper column wash procedure.- Use a guard column to protect the analytical column.- For immobilized columns, flush with strong solvents like THF or DCM to regenerate.[24]

Conclusion

Validating the enantiomeric excess of 5-Fluorotetrahydro-2H-pyran-3-ol is a rigorous process that underpins its successful application in pharmaceutical development. This guide establishes that a systematic approach, beginning with the logical selection of an immobilized polysaccharide-based chiral stationary phase, is the most effective strategy. By following a structured workflow of screening, optimization, and formal validation against ICH guidelines, researchers can develop a robust, reliable, and scientifically defensible chiral HPLC method. This ensures that the stereochemical purity of this critical building block is controlled with the highest degree of confidence, safeguarding the integrity of the subsequent drug development process.

References

  • Chiral analysis - Wikipedia. Available at: [Link]

  • Recent Advance in Electrochemical Chiral Recognition Based on Biomaterials (2019–2024). Available at: [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - European Medicines Agency. Available at: [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Available at: [Link]

  • Chiral carbon & chiral drugs | Stereochemistry (article) - Khan Academy. Available at: [Link]

  • "Three-point interaction" model of chiral recognition - ResearchGate. Available at: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. Available at: [Link]

  • The nature of chiral recognition: Is it a three‐point interaction? - Semantic Scholar. Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry - FDA. Available at: [Link]

  • ICH Q2 R1: Mastering Analytical Method Validation - Perpusnas. Available at: [Link]

  • Choosing the Right Chiral Column for Your Application - Daicel Chiral Technologies. Available at: [Link]

  • Troubleshooting Poor Peak Shape and Resolution in HPLC || HPLC Chromatography - YouTube. Available at: [Link]

  • T1. Poor peak shape - Obrnuta faza. Available at: [Link]

  • Troubleshooting Peak Shape Problems in HPLC - Waters Corporation. Available at: [Link]

  • Troubleshoot Chiral Column Performance: Efficiency & Resolution - Daicel Chiral Technologies. Available at: [Link]

  • Chiral Columns | DAICEL CORPORATION. Available at: [Link]

  • HPLC Troubleshooting - Peak Shape Problems & Ghost Peak - GALAK Chromatography. Available at: [Link]

  • Chiral separations on polysaccharide stationary phases using polar organic mobile phases | Request PDF - ResearchGate. Available at: [Link]

  • Chiral FAQs - MZ-Analysentechnik. Available at: [Link]

  • Chiralpak IA: the new Daicel chiral HPLC column compatible with all solvents. Available at: [Link]

  • Advantages of using immobilized stationary phases in chiral separations - Phenomenex. Available at: [Link]

  • CHIRAL STATIONARY PHASES - Orochem. Available at: [Link]

  • Review of Chiral Stationary Phase Development and Chiral Applications. Available at: [Link]

  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods - PMC. Available at: [Link]

  • Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Available at: [Link]

  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC | LCGC International. Available at: [Link]

  • HPLC separation of enantiomers using chiral stationary phases - Česká a slovenská farmacie. Available at: [Link]

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Available at: [Link]

  • Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16 - Shimadzu. Available at: [Link]

  • Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application - PMC. Available at: [Link]

  • (PDF) Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards - ResearchGate. Available at: [Link]

  • Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram - Dhaka University Journal of Pharmaceutical Sciences. Available at: [Link]

  • Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography | Herald Scholarly Open. Available at: [Link]

Sources

Comparative

A Comparative Guide to the Aqueous Solubility of Fluorinated vs. Non-Fluorinated Pyran-3-ols for Drug Discovery

Introduction: The Critical Role of Solubility in Drug Efficacy In the landscape of drug discovery and development, aqueous solubility is a cornerstone physicochemical property that dictates the therapeutic potential of a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Solubility in Drug Efficacy

In the landscape of drug discovery and development, aqueous solubility is a cornerstone physicochemical property that dictates the therapeutic potential of a candidate molecule. Poor solubility can severely hamper a drug's absorption, distribution, metabolism, and excretion (ADME) profile, leading to diminished bioavailability and unpredictable clinical outcomes.[1][2] Consequently, early-stage assessment and optimization of solubility are paramount to de-risk drug development pipelines and reduce costly late-stage failures.[1][2] This guide provides an in-depth comparison of the solubility profiles of fluorinated and non-fluorinated pyran-3-ols, a heterocyclic scaffold of interest in medicinal chemistry. Through a blend of theoretical principles and practical experimental guidance, we will explore how the strategic incorporation of fluorine can modulate this critical property.

The Fluorine Factor: Modulating Molecular Properties

The introduction of fluorine into organic molecules has become a powerful strategy in medicinal chemistry, with over half of newly approved small-molecule drugs containing at least one fluorine atom.[3] This is due to fluorine's unique combination of properties:

  • High Electronegativity: As the most electronegative element, fluorine creates strong, polarized carbon-fluorine (C-F) bonds, which can influence the acidity and basicity of nearby functional groups.[4][5]

  • Small Atomic Size: With a van der Waals radius only slightly larger than hydrogen, fluorine can often replace hydrogen without significant steric hindrance.[4][5]

  • Metabolic Stability: The strength of the C-F bond can block metabolically labile sites, protecting the drug from enzymatic degradation and extending its half-life.[6][7]

However, the effect of fluorination on aqueous solubility is not always straightforward. It often involves a delicate balance between increased lipophilicity and altered intermolecular interactions. While a single fluorine substitution can increase a molecule's lipophilicity (logP), potentially leading to reduced aqueous solubility, its ability to participate in electrostatic interactions and modulate the hydrogen-bonding network of water can lead to complex and sometimes counterintuitive outcomes.[4][7]

Comparative Solubility Analysis: A Hypothetical Case Study

To illustrate the practical implications of fluorination, we present a comparative analysis of a hypothetical non-fluorinated pyran-3-ol (Compound A ) and its fluorinated analog (Compound B ).

Compound IDStructureMolecular Weight ( g/mol )LogP (Predicted)Thermodynamic Solubility in PBS (pH 7.4) at 25°C (µg/mL)
A Non-fluorinated Pyran-3-ol100.120.6150 ± 8
B Fluorinated Pyran-3-ol118.110.995 ± 5

Note: The data presented in this table is hypothetical and for illustrative purposes.

The data suggests that the introduction of a fluorine atom in Compound B leads to a modest increase in lipophilicity (as indicated by the higher predicted LogP value) and a corresponding decrease in aqueous thermodynamic solubility compared to its non-fluorinated counterpart, Compound A . This is a common, though not universal, observation in medicinal chemistry.[7]

Experimental Protocol: Determining Thermodynamic Solubility via the Shake-Flask Method

To obtain reliable and definitive solubility data, the thermodynamic or equilibrium solubility should be determined.[8][9] The shake-flask method is a widely accepted and robust technique for this purpose.[1][8][10]

Materials
  • Test Compounds (Compound A and Compound B , solid form)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Dimethyl Sulfoxide (DMSO), analytical grade

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • 0.45 µm syringe filters (e.g., PTFE or PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector or Mass Spectrometer (MS)

  • Analytical balance

Procedure
  • Preparation of Stock Solutions (for HPLC calibration):

    • Accurately weigh a small amount of each test compound and dissolve in DMSO to prepare a concentrated stock solution (e.g., 10 mM).

    • Perform serial dilutions of the stock solution with a 50:50 mixture of acetonitrile and water to create a series of calibration standards.

  • Sample Preparation:

    • Add an excess amount of the solid test compound to a glass vial (e.g., 1-2 mg).

    • Add a known volume of PBS (pH 7.4) to the vial (e.g., 1 mL). Ensure that undissolved solid is visible.[11]

  • Equilibration:

    • Securely cap the vials and place them on an orbital shaker.

    • Incubate at a constant temperature (e.g., 25°C) with continuous agitation for a sufficient time to reach equilibrium (typically 24-48 hours).[1][12] It is advisable to sample at multiple time points (e.g., 24h and 48h) to confirm that equilibrium has been reached.[12]

  • Sample Processing:

    • After incubation, visually inspect the samples to ensure an excess of solid material remains.

    • To separate the undissolved solid, centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes).[8]

    • Carefully collect the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining particulate matter.

  • Quantification:

    • Dilute the filtered supernatant with a suitable mobile phase to bring the concentration within the range of the calibration curve.

    • Analyze the diluted samples and calibration standards by a validated HPLC-UV or LC-MS method.[1][13]

    • Determine the concentration of the dissolved compound in the supernatant by comparing its response to the calibration curve. This concentration represents the thermodynamic solubility.

Visualizing the Workflow and Molecular Interactions

To better understand the experimental process and the underlying molecular phenomena, the following diagrams are provided.

G cluster_prep Preparation cluster_eq Equilibration cluster_proc Processing cluster_analysis Analysis A Add Excess Solid Compound to Vial B Add PBS (pH 7.4) A->B C Incubate on Orbital Shaker (24-48h at 25°C) B->C D Centrifuge to Pellet Solid C->D E Filter Supernatant (0.45 µm) D->E F Dilute Filtrate E->F G Quantify by HPLC/LC-MS F->G H Determine Solubility vs. Calibration Curve G->H

Caption: Experimental workflow for the shake-flask thermodynamic solubility assay.

G cluster_A Compound A (Non-fluorinated) cluster_B Compound B (Fluorinated) A_mol Pyran-3-ol A_water Water Molecules A_mol->A_water Strong H-Bonding (OH group) A_water->A_mol Hydrophilic Interactions B_mol Fluorinated Pyran-3-ol B_water Water Molecules B_mol->B_water H-Bonding (OH group) B_mol->B_water Weak C-F···H-O Interactions B_water->B_mol Increased Hydrophobicity

Caption: Molecular interactions influencing the solubility of pyran-3-ols.

Discussion and Field-Proven Insights

The hypothetical data aligns with the general principle that fluorination often increases lipophilicity. The electron-withdrawing nature of fluorine can also modulate the pKa of nearby functional groups, which in turn affects solubility at a given pH.[4] For a neutral molecule like pyran-3-ol, the primary impact of a single fluorine substitution is often the increase in the molecule's overall hydrophobicity, leading to less favorable interactions with the polar water network and thus, lower aqueous solubility.

However, it is crucial to recognize that the position of the fluorine atom is critical. Strategic placement can lead to the formation of favorable intramolecular or intermolecular interactions, such as C-F···H-O hydrogen bonds, which could potentially enhance solubility.[4] Therefore, a comprehensive analysis requires the synthesis and testing of multiple fluorinated analogs to build a robust structure-solubility relationship.

For researchers in drug development, these findings underscore the importance of a multi-parameter optimization approach. While fluorination can be an excellent tool for improving metabolic stability and target affinity, its potential to negatively impact solubility must be carefully managed.[3][7] If a highly potent fluorinated compound exhibits poor solubility, formulation strategies such as the use of co-solvents, cyclodextrins, or amorphous solid dispersions may be necessary to achieve adequate drug exposure in vivo.[14]

Conclusion

The comparative analysis of fluorinated and non-fluorinated pyran-3-ols highlights the nuanced role of fluorine in medicinal chemistry. While fluorination offers significant advantages in modulating metabolic stability and target binding, it can also present challenges in terms of aqueous solubility. By employing robust experimental methods like the shake-flask assay, researchers can obtain accurate solubility data to guide lead optimization efforts. A thorough understanding of the interplay between fluorination, lipophilicity, and intermolecular forces is essential for designing drug candidates with a well-balanced and developable profile.

References

  • Determining the water solubility of difficult-to-test substances A tutorial review. (n.d.). Google.
  • ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science. (n.d.). BioDuro.
  • Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions) - Enamine. (n.d.). Enamine.
  • Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem. (2025, September 3). AiFChem.
  • Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC. (2023, April 13). National Center for Biotechnology Information.
  • Thermodynamic Solubility Assay - Domainex. (n.d.). Domainex.
  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (n.d.). MDPI.
  • Fluorinated Building Blocks in Drug Design: Why They Matter - Apollo Scientific. (2026, January 19). Apollo Scientific.
  • Thermodynamic Solubility Assay - Evotec. (n.d.). Evotec.
  • Fluorinated Hexosome Carriers for Enhanced Solubility of Drugs | JACS Au. (2025, April 28). American Chemical Society Publications.
  • Fluorine in drug discovery: Role, design and case studies. (n.d.). Innovare Academic Sciences.
  • THE PHYSICAL PROPERTIES OF SOME FLUORINE COMPOUNDS AND THEIR SOLUTIONS - RSC Publishing. (n.d.). Royal Society of Chemistry.
  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter - Dissolution Technologies. (n.d.). Dissolution Technologies.
  • Automated assays for thermodynamic (equilibrium) solubility determination - ResearchGate. (2025, October 28). ResearchGate.
  • Application Notes and Protocols for Determining the Solubility of Novel Compounds - Benchchem. (n.d.). Benchchem.
  • Kinetic & Thermodynamic Solubility Testing - WuXi AppTec. (n.d.). WuXi AppTec.
  • (PDF) Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1 - ResearchGate. (2024, December 9). ResearchGate.
  • Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. (n.d.). Asian Journal of Chemistry.
  • Fluorine compounds - Wikipedia. (n.d.). Wikipedia.
  • Aqueous Solubility Determination Guide | PDF - Scribd. (2019, August 12). Scribd.
  • Annex 4 - World Health Organization (WHO). (n.d.). World Health Organization.
  • Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies | American Pharmaceutical Review. (2013, April 2). American Pharmaceutical Review.

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Handling of 5-Fluorotetrahydro-2H-pyran-3-ol

This guide provides essential safety protocols and logistical information for researchers, scientists, and drug development professionals working with 5-Fluorotetrahydro-2H-pyran-3-ol. As a fluorinated derivative of a te...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols and logistical information for researchers, scientists, and drug development professionals working with 5-Fluorotetrahydro-2H-pyran-3-ol. As a fluorinated derivative of a tetrahydropyranol, this compound necessitates a cautious and well-informed approach to handling, storage, and disposal. The following procedures are synthesized from established safety data for structurally similar compounds and best practices for managing fluorinated organic molecules in a laboratory setting.

Understanding the Hazard Profile

  • Eye Irritation: Many tetrahydropyran derivatives are known to cause serious eye irritation.[1][2][3][4][5][6][7]

  • Skin Irritation: The potential for skin irritation is a common characteristic of this class of chemicals.[2][3][5][6][7]

  • Respiratory Tract Irritation: Inhalation of vapors may lead to respiratory discomfort.[4][5][6][8]

  • Unknown Long-Term Effects: The presence of a carbon-fluorine bond suggests a need for caution, as some fluorinated compounds can exhibit persistence and bioaccumulation.[9][10][11]

Given these potential hazards, a stringent personal protective equipment (PPE) regimen is paramount.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical to mitigate the risks associated with handling 5-Fluorotetrahydro-2H-pyran-3-ol. The following table summarizes the recommended PPE for various laboratory operations.

Operation Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Low-Volume Handling (e.g., weighing, preparing solutions in a fume hood) Tightly sealed safety gogglesChemical-resistant gloves (Nitrile or Neoprene recommended)Flame-resistant lab coatNot generally required if handled in a certified chemical fume hood
High-Volume Handling or Reactions Face shield over tightly sealed safety gogglesChemical-resistant gloves (Nitrile or Neoprene recommended)Chemical-resistant apron over a flame-resistant lab coatConsider a respirator with an organic vapor cartridge if there is a risk of inhalation
Spill Cleanup Face shield over tightly sealed safety gogglesHeavy-duty chemical-resistant gloves (Butyl rubber recommended)Full-body chemical-resistant suitRespirator with an organic vapor cartridge and particulate filter
Rationale for PPE Selection:
  • Eye and Face Protection: The high likelihood of eye irritation necessitates the use of tightly sealed goggles to prevent vapor and splash exposure. A face shield provides an additional layer of protection, especially during larger-scale work.[1][12][13]

  • Hand Protection: Nitrile or neoprene gloves offer good resistance to a range of organic chemicals.[13] Always inspect gloves for any signs of degradation or perforation before use and change them frequently.

  • Body Protection: A flame-resistant lab coat is a standard requirement in any chemical laboratory.[8][13] For procedures with a higher risk of splashes, a chemical-resistant apron or suit is essential.

  • Respiratory Protection: All work with 5-Fluorotetrahydro-2H-pyran-3-ol should be conducted in a certified chemical fume hood to minimize inhalation exposure.[13] If the ventilation is inadequate or during a large spill, a respirator is necessary.

Procedural Guidance for Safe Handling and Disposal

A systematic approach to handling and disposal is crucial for maintaining a safe laboratory environment.

Experimental Workflow for Safe Handling:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials handle_weigh Weigh Compound in Fume Hood prep_materials->handle_weigh Proceed to Handling handle_transfer Carefully Transfer to Reaction Vessel handle_weigh->handle_transfer handle_reaction Conduct Reaction in Fume Hood handle_transfer->handle_reaction cleanup_decontaminate Decontaminate Glassware handle_reaction->cleanup_decontaminate Proceed to Cleanup cleanup_waste Segregate Waste Streams cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste in Labeled Containers cleanup_waste->cleanup_dispose

Caption: A step-by-step workflow for the safe handling of 5-Fluorotetrahydro-2H-pyran-3-ol.

Step-by-Step Handling Procedures:
  • Preparation:

    • Before beginning any work, ensure you are wearing the appropriate PPE as outlined in the table above.

    • Verify that the chemical fume hood has a current certification and is functioning correctly.

    • Gather all necessary chemicals, glassware, and equipment to minimize movement in and out of the fume hood.

  • Handling:

    • Conduct all manipulations of 5-Fluorotetrahydro-2H-pyran-3-ol within the fume hood.

    • When weighing the compound, use a draft shield to prevent air currents from affecting the balance and dispersing the chemical.

    • Use a spatula or other appropriate tool for transfers to avoid spills.

    • Keep containers of the compound sealed when not in use.

  • Spill Management:

    • In the event of a small spill inside the fume hood, absorb the material with an inert absorbent such as vermiculite or sand.

    • For larger spills, evacuate the area and follow your institution's emergency procedures.

    • Do not attempt to clean up a large spill without appropriate respiratory protection and full-body chemical resistant clothing.

Disposal Plan:
  • Waste Segregation: All materials contaminated with 5-Fluorotetrahydro-2H-pyran-3-ol, including disposable gloves, absorbent materials, and empty containers, must be collected as hazardous waste.

  • Containerization: Use clearly labeled, sealed containers for all waste streams.

  • Institutional Guidelines: Follow your institution's specific guidelines for the disposal of halogenated organic waste.

Emergency Procedures

In the event of an exposure, immediate action is critical.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][2][5]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[5] Seek medical attention if irritation develops or persists.

  • Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5][7]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5]

Conclusion

The responsible use of 5-Fluorotetrahydro-2H-pyran-3-ol requires a proactive and informed approach to safety. By understanding the potential hazards, diligently using the correct personal protective equipment, and adhering to safe handling and disposal procedures, researchers can minimize their risk of exposure and ensure a safe laboratory environment. Always consult your institution's safety office for specific guidance and protocols.

References

  • RSG Safety. (2025, September 4). Working Safely with PFAS: A Practical Guide to Selecting the Right PPE. Retrieved from [Link]

  • FireRescue1. (2018, September 25). Scientists studying turnout gear for fluorinated chemicals. Retrieved from [Link]

  • Princeton University. Fluorine Safety Information. Retrieved from [Link]

  • FLS Europe. (2025, July 7). PFAS Crisis: The Search for Sustainable and Safe PPE for Firefighters. Retrieved from [Link]

  • Vandeputte. (2023, November 30). PFAS and PPE: what is the current situation?. Retrieved from [Link]

  • Pramol-Chemie AG. (2025, December 24). Safety data sheet. Retrieved from [Link]

  • Fisher Scientific. (2023, October 4). Safety Data Sheet. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (2022, October 12). Safety Data Sheet: 3,4-dihydro-2H-pyran. Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.